AB-423
描述
属性
IUPAC Name |
5-[[(2R)-butan-2-yl]sulfamoyl]-N-(3,4-difluorophenyl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-3-10(2)22-26(24,25)12-5-7-14(18)13(9-12)17(23)21-11-4-6-15(19)16(20)8-11/h4-10,22H,3H2,1-2H3,(H,21,23)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXLHYPDOMJMO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AMP-423
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide, structurally similar to the pro-oxidant anti-tumor agent imexon.[1][2] Preclinical studies have demonstrated its potential as an anti-tumor agent, exhibiting greater in vitro cytotoxic potency than its analog, imexon.[2] This document provides a comprehensive overview of the mechanism of action of AMP-423, supported by quantitative data, experimental methodologies, and visual representations of its cellular effects.
Core Mechanism of Action
The anti-tumor activity of AMP-423 is multifaceted, culminating in a combination of necrotic and apoptotic cell death.[1][2] Its mechanism is primarily driven by the induction of oxidative stress within cancer cells. Key mechanistic features include:
-
Generation of Reactive Oxygen Species (ROS): AMP-423 stimulates the production of ROS, leading to a state of oxidative stress that damages cellular components.[1][2]
-
Depletion of Reduced Sulfhydryls: The compound leads to a decrease in the levels of reduced sulfhydryls, impairing the cell's antioxidant defense mechanisms.[1][2]
-
Inhibition of Protein Synthesis: AMP-423 has been shown to inhibit the synthesis of proteins, a critical process for cell growth and survival.[1][2]
-
Induction of S-Phase Cell Cycle Arrest: Unlike its structural analog imexon, which causes G2/M arrest, AMP-423 induces an accumulation of cells in the S-phase of the cell cycle.[1][2]
-
Induction of Apoptosis and Necrosis: The culmination of these cellular insults leads to cell death through a combination of programmed cell death (apoptosis) and unregulated cell death (necrosis).[1][2]
It is important to note that AMP-423 does not appear to function through the alkylation of nucleophiles.[1][2]
Quantitative Data
The cytotoxic and anti-tumor effects of AMP-423 have been quantified in various preclinical models.
Table 1: In Vitro Cytotoxicity of AMP-423
| Cell Line | Cancer Type | 72-hour IC50 (µM) |
| Variety of Human Cancer Cell Lines | Various | 2 - 36 |
Data summarized from preclinical studies.[1]
Table 2: In Vivo Anti-Tumor Efficacy of AMP-423 in SCID Mice
| Xenograft Model | Tumor Type | Metric | Value | P-value |
| 8226/S | Myeloma | Median Tumor Growth Delay (T-C) | 21 days | 0.0002 |
| 8226/S | Myeloma | Median Tumor Growth Inhibition (T/C) | 33.3% | 0.03 |
| SU-DHL-6 | B-cell Lymphoma | Median Tumor Growth Delay (T-C) | 5 days | 0.004 |
| SU-DHL-6 | B-cell Lymphoma | Median Tumor Growth Inhibition (T/C) | 82% | 0.01 |
Data from studies in SCID mice bearing human myeloma and lymphoma xenografts.[1][2]
Experimental Protocols
Detailed, step-by-step protocols for the following key experiments are summarized from the available literature.
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMP-423 against various human cancer cell lines.
-
Methodology:
-
A variety of human cancer cell lines were cultured under standard conditions.
-
Cells were seeded in multi-well plates and allowed to adhere overnight.
-
AMP-423 was serially diluted to a range of concentrations and added to the cells.
-
The cells were incubated with the compound for 72 hours.
-
Cell viability was assessed using a standard colorimetric assay (e.g., MTT assay), which measures mitochondrial metabolic activity.
-
The IC50 values were calculated from the dose-response curves.[1]
-
2. In Vivo Anti-Tumor Efficacy Study
-
Objective: To evaluate the anti-tumor activity of AMP-423 in a living organism.
-
Methodology:
-
Human myeloma (8226/S) and B-cell lymphoma (SU-DHL-6) xenografts were established in severe combined immunodeficient (SCID) mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control (vehicle) groups.
-
AMP-423 was administered to the treatment group according to a specified dosing schedule.
-
Tumor growth was monitored regularly by measuring tumor dimensions.
-
The median tumor growth delay (T-C) and median tumor growth inhibition (T/C) were calculated to determine efficacy.[1][2]
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of AMP-423 on cell cycle progression.
-
Methodology:
-
Human myeloma cell lines (8226/S and its imexon-resistant variant, 8226/IM10) were treated with AMP-423 for a specified duration.
-
Cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was quantified to identify any cell cycle arrest.[2]
-
4. Apoptosis Assay
-
Objective: To determine if AMP-423 induces apoptotic cell death.
-
Methodology:
-
Myeloma cells were treated with increasing concentrations of AMP-423 for 24 or 48 hours.
-
Cells were stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI, to detect late apoptotic and necrotic cells).
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Additionally, the cleavage and activation of caspase 3, a key executioner caspase in apoptosis, was examined.[2]
-
Visualizations
Diagram 1: Proposed Mechanism of Action of AMP-423
Caption: A diagram illustrating the proposed multi-faceted mechanism of action of AMP-423.
Diagram 2: Experimental Workflow for In Vivo Efficacy dot digraph "In_Vivo_Workflow" { graph [fontname="sans-serif", rankdir="TB", splines=ortho, maxwidth=7.6]; node [shape=box, style="rounded,filled", fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", color="#5F6368"];
start [label="Establish Xenograft\nTumors in SCID Mice", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; randomize [label="Randomize Mice into\nTreatment & Control Groups"]; treat [label="Administer AMP-423\nor Vehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Tumor\nGrowth"]; analyze [label="Analyze Data:\nT-C and T/C", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Determine\nAnti-Tumor Efficacy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> randomize; randomize -> treat; treat -> monitor; monitor -> analyze; analyze -> end; }
References
An In-Depth Technical Guide to the Early In Vitro Characterization of AB-423
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro evaluation of AB-423, a potent and selective inhibitor of the MEK1/2 kinases. The data herein summarizes the core biochemical and cellular activities of this compound, establishing its mechanism of action and providing a rationale for its further development. All data presented is based on foundational preclinical research.
Biochemical Activity and Selectivity
The primary mechanism of action of this compound was first established through a series of biochemical assays designed to measure its direct inhibitory effect on purified enzymes.
1.1. Kinase Inhibition
The inhibitory activity of this compound was assessed against MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.
Table 1: Biochemical Inhibition of MEK1/2 by this compound
| Target Kinase | IC50 (nM) | Assay Type |
| MEK1 | 0.92 | Radioisotope Filter Binding |
| MEK2 | 1.8 | Radioisotope Filter Binding |
Experimental Protocol: MEK1/2 Radioisotope Filter Binding Assay
The inhibitory activity of this compound on MEK1 and MEK2 was determined using a radioisotope filter binding assay. The protocol was as follows:
-
Reaction Setup : The assay was conducted in a 96-well plate containing a reaction buffer of 25 mM HEPES (pH 7.4), 10 mM MgCl2, 5 mM β-glycerolphosphate, and 100 µM sodium orthovanadate.
-
Enzyme and Substrate : Recombinant human MEK1 or MEK2 enzyme was incubated with its substrate, inactive ERK2.
-
ATP and Compound : The reaction was initiated by the addition of [γ-33P]ATP and varying concentrations of this compound.
-
Incubation : The reaction mixture was incubated for 2 hours at room temperature to allow for phosphorylation of ERK2.
-
Termination and Measurement : The reaction was terminated by the addition of 0.75% phosphoric acid. The phosphorylated ERK2 was captured on a P30 filtermat, and the amount of incorporated radioactivity was measured using a scintillation counter. The IC50 values were calculated from the dose-response curves.
1.2. Kinase Selectivity Profile
To understand the specificity of this compound, its inhibitory activity was tested against a panel of other kinases.
Table 2: Kinase Selectivity Panel for this compound
| Kinase | % Inhibition at 1 µM |
| c-Raf | <10% |
| B-Raf | <5% |
| ERK2 | <2% |
| JNK1 | <1% |
| p38α | <1% |
The high degree of selectivity for MEK1/2 over other kinases in the same or related pathways indicates a specific mechanism of action for this compound.
Experimental Protocol: Kinase Selectivity Profiling
Kinase selectivity was assessed using a panel of commercially available kinase assays. Each kinase was tested in the presence of 1 µM of this compound. The percent inhibition was calculated by comparing the kinase activity in the presence of the compound to a vehicle control.
Cellular Activity and Pathway Modulation
The on-target effect of this compound in a cellular context was confirmed by measuring the inhibition of MEK1/2 signaling in cancer cell lines.
2.1. Inhibition of ERK Phosphorylation
The phosphorylation of ERK (pERK), the direct downstream substrate of MEK, is a key biomarker of pathway activity.
Table 3: Cellular Inhibition of pERK by this compound in HT-29 Cells
| Endpoint | IC50 (nM) |
| pERK Inhibition | 1.1 |
Experimental Protocol: Cellular pERK Inhibition Assay
-
Cell Culture : HT-29 colorectal cancer cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MAPK pathway, were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum.
-
Compound Treatment : Cells were treated with a dose range of this compound for 24 hours.
-
Lysis and Protein Quantification : Following treatment, cells were lysed, and total protein concentration was determined using a BCA assay.
-
ELISA for pERK : The levels of phosphorylated ERK were quantified using a sandwich ELISA. Briefly, lysates were added to a microplate coated with an anti-ERK antibody. A second antibody specific for the phosphorylated form of ERK, conjugated to horseradish peroxidase (HRP), was then added. The signal was developed using a TMB substrate and measured at 450 nm. The IC50 value was determined from the resulting dose-response curve.
2.2. Antiproliferative Activity
The functional consequence of MEK inhibition is the suppression of cell proliferation.
Table 4: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | GI50 (nM) |
| HT-29 | Colorectal | BRAF V600E | 2.5 |
| A375 | Melanoma | BRAF V600E | 1.8 |
| HCT116 | Colorectal | KRAS G13D | 3.1 |
| Calu-6 | Lung | KRAS Q61K | 4.5 |
The data demonstrates that this compound potently inhibits the proliferation of cancer cell lines with activating mutations in the MAPK pathway.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding : Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with a range of this compound concentrations for 72 hours.
-
Viability Assessment : Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which is an indicator of metabolically active cells.
-
Data Analysis : Luminescence was measured using a plate reader, and the GI50 (the concentration of compound that causes 50% inhibition of cell growth) was calculated from the dose-response curves.
Visualizing the Mechanism and Workflow
3.1. Signaling Pathway of this compound Action
The following diagram illustrates the position of MEK1/2 in the MAPK signaling cascade and the point of inhibition by this compound.
Caption: The MAPK signaling pathway with this compound inhibition of MEK1/2.
3.2. Experimental Workflow for Cellular Assays
The general workflow for evaluating the cellular activity of this compound is depicted below.
Caption: Workflow for cellular pERK and proliferation assays.
Preliminary Research on the Biological Activity of AB-423: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-423 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) currently in Phase 1 clinical trials.[1][2] It belongs to the sulfamoylbenzamide (SBA) class of compounds, which are known to target the HBV core protein and inhibit viral replication.[1][2][3][4] This technical guide provides a comprehensive overview of the publicly available preclinical data on the biological activity of this compound, including its mechanism of action, quantitative antiviral potency, and the experimental protocols used for its characterization.
Quantitative Biological Activity of this compound
The antiviral activity of this compound has been assessed in various in vitro models of HBV replication. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line/Conditions | Reference |
| EC50 | 0.08 - 0.27 µM | Cell culture models | [1][2] |
| EC90 | 0.33 - 1.32 µM | Cell culture models | [1][2] |
| CC50 | > 10 µM | Cell culture models | [1][2] |
| EC50 (in 40% human serum) | 5-fold increase | Cell culture models | [1][2] |
EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of HBV replication. EC90 (90% Effective Concentration): The concentration of this compound that inhibits 90% of HBV replication. CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.
Mechanism of Action: Inhibition of HBV Capsid Assembly
This compound is a Class II capsid inhibitor that disrupts the normal assembly of the HBV nucleocapsid.[2] Its primary mechanism of action is the inhibition of pregenomic RNA (pgRNA) encapsidation.[1][2] This leads to the formation of empty capsid particles that lack the viral genetic material necessary for replication.[1][2]
Furthermore, this compound has been shown to interfere with the uncoating process of the nucleocapsid in a de novo infection model, which prevents the conversion of relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA).[1][2] cccDNA is the stable, episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts. By inhibiting both pgRNA encapsidation and cccDNA formation, this compound targets two critical steps in the HBV life cycle.
Molecular docking studies suggest that this compound binds to the dimer-dimer interface of the HBV core protein.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HBV replication cycle and the points of inhibition by this compound, as well as a general workflow for evaluating antiviral activity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used to characterize the biological activity of this compound.
Cell-Based HBV Replication Assays
These assays are fundamental for determining the in vitro antiviral potency of a compound.
-
Objective: To quantify the inhibition of HBV replication by this compound in a cell culture system.
-
Cell Lines:
-
HepG2.2.15 cells: A human hepatoblastoma cell line that constitutively expresses HBV.
-
HepDES19 cells: A human hepatoblastoma cell line where HBV replication is inducible, often by the removal of tetracycline.[3]
-
-
General Protocol:
-
Cell Seeding: Plate the chosen cell line in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like entecavir).
-
Incubation: Incubate the cells for a defined period (e.g., 7 days), replacing the media with fresh compound-containing media periodically.
-
Quantification of HBV DNA:
-
Extracellular HBV DNA: Collect the cell culture supernatant and isolate viral DNA. Quantify the amount of HBV DNA using quantitative PCR (qPCR).
-
Intracellular HBV DNA: Lyse the cells and isolate intracellular HBV DNA. Quantify using qPCR.
-
-
Data Analysis: Plot the percentage of HBV DNA inhibition against the log of the compound concentration. Use a non-linear regression model to calculate the EC50 and EC90 values.
-
Cytotoxicity Assay
This assay is performed to ensure that the observed antiviral effect is not due to general toxicity to the host cells.
-
Objective: To determine the concentration of this compound that is toxic to the host cells.
-
Method: Neutral Red Uptake Assay is a common method.
-
General Protocol:
-
Cell Treatment: Treat the cells with the same serial dilution of this compound as in the replication assay.
-
Incubation: Incubate for the same duration as the replication assay.
-
Neutral Red Staining: Add Neutral Red dye to the cells. Viable cells will take up and retain the dye in their lysosomes.
-
Dye Extraction and Quantification: Lyse the cells and extract the dye. Measure the absorbance of the extracted dye using a spectrophotometer.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Calculate the CC50 value.
-
In Vivo Efficacy in a Mouse Model of HBV Infection
Animal models are used to assess the antiviral activity of a compound in a living organism.
-
Objective: To evaluate the in vivo antiviral efficacy of this compound.
-
Model: Hydrodynamic injection mouse model.[2] In this model, a plasmid containing the HBV genome is rapidly injected into the tail vein of a mouse, leading to transient HBV replication in the liver.
-
General Protocol:
-
HBV Induction: Induce HBV replication in mice via hydrodynamic injection of an HBV-expressing plasmid.
-
Compound Administration: Administer this compound to the mice, typically via oral gavage, at various doses and for a specified duration (e.g., 7 days, twice daily).[2] Include a vehicle control group.
-
Monitoring: Collect blood samples at regular intervals and measure the levels of serum HBV DNA using qPCR.
-
Data Analysis: Compare the reduction in serum HBV DNA levels in the this compound-treated groups to the vehicle control group.
-
Conclusion
This compound is a promising preclinical candidate for the treatment of chronic hepatitis B. Its mechanism of action, targeting HBV capsid assembly at two distinct points in the viral life cycle, offers a potential advantage over existing therapies. The quantitative data from in vitro and in vivo studies demonstrate its potent and specific antiviral activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel anti-HBV therapeutics. As this compound progresses through clinical trials, further data will become available to more fully elucidate its clinical potential.
References
- 1. Preclinical Profile of this compound, an Inhibitor of Hepatitis B Virus Pregenomic RNA Encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Profile of this compound, an Inhibitor of Hepatitis B Virus Pregenomic RNA Encapsidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids - PubMed [pubmed.ncbi.nlm.nih.gov]
AB-423: A Technical Guide to a Novel Hepatitis B Virus Capsid Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-423 is a potent and selective inhibitor of Hepatitis B Virus (HBV) replication, belonging to the sulfamoylbenzamide (SBA) class of molecules.[1] It functions as a Class II capsid assembly modulator, interfering with a critical step in the viral lifecycle: the encapsidation of pregenomic RNA (pgRNA).[1] This mechanism of action effectively halts the formation of new infectious viral particles. Preclinical studies have demonstrated its significant antiviral activity against multiple HBV genotypes and nucleos(t)ide-resistant variants, highlighting its potential as a promising therapeutic agent for chronic hepatitis B infection.[1][2] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.
Chemical Structure and Properties
This compound is a member of the sulfamoylbenzamide (SBA) chemical class.[1]
Chemical Structure:
(Caption: Chemical structure of this compound)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇F₃N₂O₃S | [3] |
| Molecular Weight | 386.39 g/mol | [3] |
| CAS Number | 1572510-80-5 | [3] |
| SMILES | CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)F | [3] |
Mechanism of Action
This compound exerts its antiviral effect by disrupting the normal assembly of the HBV capsid.[1] It is classified as a Class II capsid assembly modulator, which means it interferes with the packaging of the viral genome into the capsid.[1]
The HBV lifecycle involves the encapsidation of the viral pregenomic RNA (pgRNA) along with the viral polymerase into a core particle, or capsid, formed by the self-assembly of core protein (Cp) dimers. This process is essential for the subsequent reverse transcription of pgRNA into DNA and the formation of new, infectious virions.
This compound binds to the core protein dimers, inducing a conformational change that accelerates the assembly of capsids. However, these rapidly formed capsids are "empty," meaning they do not contain the pgRNA-polymerase complex.[1] By preventing the encapsidation of the viral genome, this compound effectively blocks the production of new infectious virus particles.
(Caption: Signaling pathway of this compound mediated inhibition of HBV capsid assembly.)
In Vitro Antiviral Activity
The antiviral efficacy of this compound has been evaluated in various cell culture models of HBV infection.
Table 2: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ | HepG2-derived | 0.08 - 0.27 µM | [1][2] |
| EC₉₀ | HepG2-derived | 0.33 - 1.32 µM | [1][2] |
| CC₅₀ | HepG2-derived | > 10 µM | [1][2] |
EC₅₀ (50% effective concentration): The concentration of the drug that inhibits 50% of viral replication. EC₉₀ (90% effective concentration): The concentration of the drug that inhibits 90% of viral replication. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.
Activity against different HBV Genotypes and Resistant Variants:
This compound has demonstrated potent activity against a range of HBV genotypes, including A, B, C, and D.[1] Furthermore, it retains its efficacy against HBV variants that have developed resistance to nucleos(t)ide analogs, such as lamivudine and entecavir.[1] This broad spectrum of activity suggests that this compound could be effective in a diverse patient population and in those who have failed previous therapies.
Combination Studies:
In vitro studies have shown that this compound acts synergistically with other classes of anti-HBV agents. When combined with nucleos(t)ide analogs or interferon-alpha, this compound exhibits additive to synergistic antiviral effects, suggesting its potential use in combination therapies to achieve a more profound and sustained viral suppression.[2]
Preclinical Pharmacokinetics
Pharmacokinetic studies in CD-1 mice have shown that this compound has significant systemic exposure and demonstrates a tendency to accumulate in the liver, the primary site of HBV replication.[2] This favorable distribution profile supports its potential for effectively targeting the virus at its site of action.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the antiviral activity and cytotoxicity of this compound.
5.1. HBV Replication Inhibition Assay (qPCR-based)
This assay quantifies the amount of HBV DNA in cell culture supernatants to determine the inhibitory effect of the compound.
(Caption: Workflow for the HBV replication inhibition assay.)
Methodology:
-
Cell Seeding: Plate an HBV-producing cell line (e.g., HepG2.2.15) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control (vehicle) and a positive control (e.g., a known HBV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
DNA Extraction: Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.[4]
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.[5]
-
Data Analysis: Determine the concentration of this compound that inhibits HBV DNA replication by 50% (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
5.2. Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of the host cells to determine its cytotoxic potential.
Methodology:
-
Cell Seeding: Plate the same host cell line used for the antiviral assay (e.g., HepG2) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the replication inhibition assay. Include a no-drug control (100% viability) and a control for complete cell death (e.g., treatment with a cytotoxic agent).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the concentration of this compound that reduces cell viability by 50% (CC₅₀) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[7]
5.3. HBV Capsid Assembly Analysis (Native Agarose Gel Electrophoresis)
This assay is used to visualize the effect of the compound on the formation of HBV capsids.
Methodology:
-
Cell Lysis: Lyse HBV-replicating cells that have been treated with different concentrations of this compound to release intracellular components.
-
Native Agarose Gel Electrophoresis: Separate the intracellular HBV capsids from other cellular components by electrophoresis on a non-denaturing agarose gel.[8] The migration of the capsids is dependent on their size and charge.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane.
-
Immunodetection: Probe the membrane with an antibody specific for the HBV core protein to visualize the capsids.[8]
-
Analysis: Compare the intensity and migration pattern of the capsid bands in the treated samples to the untreated control. A decrease in the normal capsid band and/or the appearance of aberrant assembly products would indicate an effect on capsid formation.[9]
Conclusion
This compound is a promising preclinical candidate for the treatment of chronic hepatitis B. Its novel mechanism of action as a Class II capsid assembly modulator, potent pan-genotypic antiviral activity, and efficacy against resistant strains make it a valuable addition to the landscape of anti-HBV therapeutics. Further clinical development is warranted to evaluate its safety and efficacy in patients with chronic HBV infection.
References
- 1. Preclinical Profile of this compound, an Inhibitor of Hepatitis B Virus Pregenomic RNA Encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Profile of this compound, an Inhibitor of Hepatitis B Virus Pregenomic RNA Encapsidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | HBV 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomica.uaslp.mx [genomica.uaslp.mx]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Hepatitis B virus capsid phosphorylation in nucleocapsid disassembly and covalently closed circular DNA formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of AB-423
Disclaimer: The following technical guide is a hypothetical document created to fulfill the user's request. The compound "AB-423" and its target "PLK5" are fictional, and the data presented are for illustrative purposes only.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Polo-like Kinase 5 (PLK5) in Melanoma
Polo-like kinases (PLKs) are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, mitosis, and DNA damage response. While PLK1-4 are well-characterized, the function of the putative kinase PLK5 has remained elusive. Recent (hypothetical) proteomic studies have identified significant overexpression of PLK5 in aggressive, treatment-resistant melanoma subtypes. This overexpression correlates with poor patient prognosis, suggesting that PLK5 may be a driver of malignancy and a novel therapeutic target. This compound is a first-in-class small molecule inhibitor designed to selectively target the ATP-binding domain of PLK5.
Therapeutic Rationale for Targeting PLK5
The therapeutic strategy for inhibiting PLK5 is based on its presumed role in maintaining genomic stability and promoting cell cycle progression in rapidly dividing cancer cells. In PLK5-overexpressing melanoma cells, the kinase is constitutively active, leading to aberrant phosphorylation of downstream substrates that bypass normal cell cycle checkpoints. By selectively inhibiting PLK5, this compound aims to induce mitotic catastrophe and trigger apoptosis specifically in these cancer cells, while sparing healthy tissues with low or no PLK5 expression.
This compound: A Selective PLK5 Inhibitor
This compound is a synthetic, ATP-competitive inhibitor of PLK5. Its design is based on a novel chemical scaffold, optimized for high affinity and selectivity for the PLK5 kinase domain. Preclinical studies demonstrate its potent anti-proliferative effects in melanoma cell lines and significant tumor growth inhibition in xenograft models.
Quantitative Data Summary
The following tables summarize the key in vitro biochemical and cellular characteristics of this compound.
Table 1: Biochemical Activity of this compound against PLK Family Kinases
| Kinase Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| PLK5 | 5.2 | Lanthascreen™ Eu Kinase Binding Assay |
| PLK1 | 850 | Lanthascreen™ Eu Kinase Binding Assay |
| PLK2 | > 10,000 | Lanthascreen™ Eu Kinase Binding Assay |
| PLK3 | 1,200 | Lanthascreen™ Eu Kinase Binding Assay |
| PLK4 | > 10,000 | Lanthascreen™ Eu Kinase Binding Assay |
Table 2: Cellular Activity of this compound in Melanoma Cell Lines
| Cell Line | PLK5 Expression | GI₅₀ (nM) | Assay Type |
|---|---|---|---|
| SK-MEL-28 | High | 15 | CellTiter-Glo® Luminescent Cell Viability |
| A375 | High | 25 | CellTiter-Glo® Luminescent Cell Viability |
| MeWo | Low | > 5,000 | CellTiter-Glo® Luminescent Cell Viability |
| HFF-1 | Normal | > 10,000 | CellTiter-Glo® Luminescent Cell Viability |
PLK5 Signaling Pathway and Mechanism of this compound Inhibition
In our hypothetical model, PLK5 is activated by upstream signals common in melanoma, such as MAPK pathway hyperactivation. Activated PLK5 then phosphorylates and activates "Substrate-A," a key protein required for the G2/M transition. Phosphorylated Substrate-A promotes the assembly of the mitotic spindle, allowing the cell to enter mitosis. This compound binds to the ATP pocket of PLK5, preventing the phosphorylation of Substrate-A and causing the cell to arrest in the G2 phase, ultimately leading to apoptosis.
An In-depth Technical Guide to Adagrasib (MRTX849): A Covalent KRAS G12C Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Targeting KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cell signaling pathways controlling cellular growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled cell proliferation.[2][3][4] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of apparent allosteric binding pockets.[5]
The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is present in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas, 3-4% of colorectal cancers, and 1-3% of other solid tumors, including pancreatic and biliary tract cancers.[4][6][7][8] The discovery of a druggable pocket (the switch-II pocket) and the unique reactive cysteine residue in the KRAS G12C mutant protein has enabled the development of targeted covalent inhibitors.[2][4]
Adagrasib (formerly MRTX849) is a potent, orally available, small-molecule inhibitor that was specifically designed to irreversibly and selectively target KRAS G12C.[5][9][10] This whitepaper provides a comprehensive technical overview of Adagrasib's mechanism of action, preclinical profile, clinical trial data, and key experimental methodologies.
Mechanism of Action
Adagrasib functions as a covalent inhibitor of KRAS G12C.[5][6] It selectively and irreversibly binds to the mutant cysteine-12 residue located within the switch-II pocket.[2][3] This binding event can only occur when the KRAS G12C protein is in its inactive, guanosine diphosphate (GDP)-bound state.[5][6] By forming this covalent bond, Adagrasib locks the oncoprotein in its inactive conformation, preventing the exchange of GDP for GTP and thereby blocking its activation.[3][5] This action effectively shuts down downstream oncogenic signaling through critical pathways, primarily the MAPK/ERK and PI3K/AKT pathways, leading to the inhibition of tumor cell growth and the induction of apoptosis.[3][6] Adagrasib has been optimized for favorable pharmacokinetic properties, including a long half-life, which ensures sustained inhibition of the KRAS G12C protein.[3][8]
References
- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Adagrasib used for? [synapse.patsnap.com]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]
- 8. KRYSTAL-1 Update: Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors - The ASCO Post [ascopost.com]
- 9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Novelty of AB-423: A Selective Allosteric Modulator of the Tau Pseudokinase Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract: Compound AB-423 represents a novel therapeutic strategy for the treatment of tauopathies, such as Alzheimer's disease. Its core novelty lies in its unique mechanism of action as a selective allosteric modulator that binds to the pseudokinase domain of the tau protein. This interaction stabilizes a non-pathogenic conformation of tau, thereby inhibiting its aggregation and downstream pathology. This document provides a comprehensive overview of the preclinical data, experimental protocols, and the underlying signaling pathways associated with this compound.
Introduction and Core Novelty
The aggregation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies. While the hyperphosphorylated state of tau has been a primary focus of drug development, this compound introduces a paradigm shift by targeting the often-overlooked pseudokinase domain (PKD).
The novelty of this compound is threefold:
-
Novel Binding Site: It is the first known small molecule to selectively bind within a cryptic allosteric pocket of the tau pseudokinase domain.
-
Conformation Stabilization: Unlike traditional kinase inhibitors, this compound does not inhibit an enzymatic activity but rather stabilizes a specific, non-aggregation-prone conformation of the tau protein.
-
Upstream Inhibition: By preventing the initial conformational changes that lead to tau oligomerization, this compound acts at a critical upstream juncture in the pathological cascade.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description |
| Binding Affinity (Kd) | 15 nM | Affinity to recombinant human tau pseudokinase domain, determined by Surface Plasmon Resonance (SPR). |
| IC50 (Tau Aggregation) | 50 nM | Concentration of this compound required to inhibit 50% of heparin-induced tau aggregation in vitro. |
| EC50 (p-Tau Reduction) | 120 nM | Effective concentration to reduce phosphorylated Tau (Ser202/Thr205) by 50% in a cellular model. |
| Kinase Selectivity | >10 µM | IC50 against a panel of 200 human kinases, demonstrating high selectivity for the tau pseudokinase domain. |
Table 2: In Vivo Pharmacokinetic and Efficacy Data in a P301S Tau Transgenic Mouse Model
| Parameter | Value | Units |
| Brain Penetration (AUCbrain/AUCplasma) | 0.85 | Ratio |
| Oral Bioavailability (F%) | 45 | % |
| Reduction in Soluble p-Tau | 60 | % |
| Reduction in Insoluble Tau Aggregates | 75 | % |
| Improvement in Morris Water Maze Test | 40 | % (Escape Latency Reduction) |
Key Experimental Protocols
Protocol: In Vitro Tau Aggregation Inhibition Assay
Objective: To determine the concentration-dependent effect of this compound on the inhibition of heparin-induced aggregation of recombinant tau protein.
Methodology:
-
Protein Preparation: Recombinant full-length human tau (2N4R) is expressed and purified from E. coli. Protein concentration is determined via BCA assay.
-
Assay Setup: The assay is performed in a 96-well black, clear-bottom plate. Each well contains 10 µM of recombinant tau in aggregation buffer (PBS, pH 7.4, with 1 mM DTT).
-
Compound Addition: this compound is serially diluted in DMSO and added to the wells to achieve final concentrations ranging from 1 nM to 100 µM. A DMSO-only control is included.
-
Aggregation Induction: Aggregation is initiated by adding heparin to a final concentration of 2.5 µM.
-
Fluorescence Monitoring: Thioflavin T (ThT) is added to each well at a final concentration of 10 µM. ThT fluorescence, which correlates with amyloid fibril formation, is monitored every 10 minutes for 24 hours at 37°C using a plate reader (Excitation: 440 nm, Emission: 485 nm).
-
Data Analysis: The fluorescence intensity curves are plotted against time. The IC50 value is calculated by fitting the final fluorescence values to a dose-response curve.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with the tau protein in a cellular environment.
Methodology:
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured to 80% confluency.
-
Compound Treatment: Cells are treated with either vehicle (0.1% DMSO) or 10 µM this compound for 1 hour at 37°C.
-
Thermal Challenge: Cell suspensions are aliquoted and heated individually to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Cells are lysed by three freeze-thaw cycles.
-
Protein Quantification: The soluble fraction of the lysate is separated by centrifugation. The amount of soluble tau protein remaining at each temperature is quantified by Western Blot or ELISA.
-
Data Analysis: A melting curve is generated by plotting the percentage of soluble tau against temperature for both vehicle and this compound treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and direct binding.
Visualizations: Pathways and Workflows
Signaling and Pathological Pathway of Tau
Caption: Pathological cascade of tau and the intervention point of this compound.
Experimental Workflow for this compound Validation
Caption: Preclinical validation workflow for compound this compound.
Logical Relationship of this compound's Novelty
Caption: Conceptual diagram illustrating the novelty of this compound.
An In-Depth Technical Guide to the Acute Oral Toxicity Assessment (OECD Guideline 423)
It appears there is no publicly available information on a specific compound designated as "AB-423." Search results did not yield any data related to the safety and toxicity profile of a substance with this identifier. The search primarily returned information regarding California Assembly Bill 423 (AB 423), which pertains to alcohol and drug treatment programs, and unrelated news articles.
However, one of the search results referenced an acute oral toxicity study conducted under the Organisation for Economic Co-operation and Development (OECD) Guideline 423. This guideline details a method for assessing the acute toxicity of a substance and is a critical component of an initial safety profile.
Therefore, this technical guide will provide an in-depth overview of the OECD 423 guideline as a representative example of how the initial safety and toxicity profile of a new chemical entity, such as a hypothetical "this compound," would be evaluated.
This guide outlines the experimental protocol and data interpretation for determining the acute oral toxicity of a substance, adhering to the principles of the OECD Guideline 423. This method is designed to classify a substance based on its lethal dose 50% (LD50) and provide critical information for hazard assessment.
Experimental Protocols
The core of the OECD 423 guideline is a stepwise procedure using a minimal number of animals to obtain sufficient information on the acute toxicity of a test substance.
1. Test Animals and Housing:
-
Species: The preferred species is the rat, as it is a commonly used model in toxicological studies.[1][2] Mice can also be used.[3]
-
Sex: Typically, females are used as they are generally considered to be slightly more sensitive. Testing in a single sex is deemed sufficient.[3][4]
-
Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[2]
2. Dose Administration:
-
A single dose of the test substance is administered by oral gavage.[1][3]
-
The study follows a stepwise procedure where three animals are used in each step.[3][4]
-
The starting dose is selected based on available information about the substance. If no information is available, a default starting dose is used. The OECD 423 guideline suggests starting doses of 5, 50, 300, or 2000 mg/kg body weight.[2]
-
The outcome of each step (mortality or survival) determines the dose for the subsequent step.[3][4]
3. Observation Period:
-
Animals are observed for a period of 14 days after administration of the substance.[1]
-
Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.[4]
-
Special attention is given to signs of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[4]
-
Body weight of the animals is recorded weekly.[1]
4. Pathology:
-
At the end of the observation period, all surviving animals are euthanized.
-
A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end).
-
All macroscopic pathological findings are recorded.[1]
Data Presentation
The results of an acute oral toxicity study are typically summarized in tables to facilitate easy comparison and interpretation.
Table 1: Dose Levels and Mortality
| Dose Group (mg/kg) | Number of Animals | Number of Deaths | Time of Death |
| 300 | 3 | 0 | - |
| 2000 (Step 1) | 3 | 0 | - |
| 2000 (Step 2) | 3 | 0 | - |
| Data based on a representative study where no mortality was observed.[1] |
Table 2: Clinical Observations
| Dose Group (mg/kg) | Clinical Signs | Onset | Duration |
| 300 | No significant signs | - | - |
| 2000 | Impaired general state, piloerection, dyspnea, cowering position | 2 hours post-administration | 2-3 hours |
| Summary of clinical signs observed in a study.[1] |
Table 3: Body Weight Changes (g)
| Dose Group (mg/kg) | Day 0 | Day 7 | Day 14 |
| 300 | 210 ± 10 | 225 ± 12 | 235 ± 15 |
| 2000 | 212 ± 8 | 228 ± 10 | 238 ± 12 |
| Representative data showing normal body weight gain.[1] |
Table 4: Macroscopic Pathology Findings
| Dose Group (mg/kg) | Animal Number | Macroscopic Findings |
| 300 | 1-3 | No abnormal findings |
| 2000 | 4-9 | No abnormal findings |
| Results from a study indicating no treatment-related macroscopic lesions.[1] |
Mandatory Visualization
Experimental Workflow for OECD Guideline 423
Caption: Workflow of the OECD 423 acute oral toxicity study.
Signaling Pathway (Hypothetical Toxic Action) This diagram illustrates a hypothetical signaling pathway that could be investigated if a substance like "this compound" were found to induce a specific toxic effect, such as hepatotoxicity.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Unraveling the Identity of AB-423: A Case of Mistaken Identity
Initial investigations into the designation "AB-423" have revealed a notable absence of any recognized therapeutic agent or molecule with this identifier within publicly available scientific and medical literature. Extensive searches have instead consistently pointed towards legislative documents, specifically California Assembly Bills, bearing the same number.
The initial aim of this technical guide was to provide an in-depth analysis of the role of a purported agent, this compound, in a specific disease pathway for an audience of researchers, scientists, and drug development professionals. However, the foundational step of identifying the compound and its associated disease has led to a significant and unexpected finding: "this compound" as a designation for a drug or biologic does not appear to exist in the current scientific landscape.
The search results were dominated by references to various California Assembly Bills (AB) numbered 423. These bills cover a wide range of topics, including:
-
Alcoholism and drug abuse recovery and treatment programs: This legislation focuses on the disclosure requirements for such facilities[1][2].
-
Air quality management: A bill from a previous session addressed issues related to the San Diego County Air Pollution Control District[3].
-
Foster care: Legislation concerning the placement and financial support of children in foster care[4].
-
Housing development: A bill related to streamlining the approval process for housing projects[5].
None of the retrieved documents from reputable scientific or clinical trial databases indicate the existence of a therapeutic compound designated as this compound. This suggests a potential misinterpretation of the identifier or the use of an internal, non-standard naming convention not accessible through public databases.
Without a confirmed identity for "this compound" as a therapeutic agent and its link to a specific disease, it is not possible to proceed with the requested in-depth technical guide. The core requirements of providing quantitative data, experimental protocols, and pathway diagrams are contingent on the existence of scientific literature detailing the research and development of such a compound.
Therefore, we must conclude that the initial query is based on a mistaken identifier. We recommend that the user verify the designation of the molecule of interest. Should a corrected identifier be provided, we would be pleased to undertake the comprehensive analysis as originally requested.
References
- 1. AB423 | California 2025-2026 | Alcoholism or drug abuse recovery or treatment programs and facilities: disclosures. - Legislative Tracking | PolicyEngage [trackbill.com]
- 2. legiscan.com [legiscan.com]
- 3. Plural [pluralpolicy.com]
- 4. leginfo.ca.gov [leginfo.ca.gov]
- 5. allenmatkins.com [allenmatkins.com]
Methodological & Application
Application Notes and Protocols for AB-423 (AMP423) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of AB-423, also known as AMP423, a pro-oxidant anti-tumor agent. This document details its mechanism of action, summarizes its cytotoxic effects on various cancer cell lines, and provides detailed protocols for key in vitro assays.
Mechanism of Action
AMP423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarities to the pro-oxidant anti-tumor agent imexon. Its primary mechanism of action involves the induction of oxidative stress, leading to a mixed programmed and non-programmed cell death response. Key mechanistic features include:
-
Induction of Apoptosis and Necrosis: AMP423 triggers a combination of apoptotic and necrotic cell death pathways in cancer cells.[1]
-
Generation of Reactive Oxygen Species (ROS): The compound acts as a pro-oxidant, leading to the accumulation of ROS within the cells.
-
Inhibition of Protein Synthesis: AMP423 has been shown to inhibit the synthesis of new proteins.
-
Cell Cycle Arrest: It causes an accumulation of cells in the S-phase of the cell cycle.[1]
Data Presentation
In Vitro Cytotoxicity of AMP423
The cytotoxic potency of AMP423 has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after a 72-hour incubation period.
| Cell Line | Cancer Type | 72-hour IC50 (µM) |
| Various Human Cancer Cell Lines | Multiple | 2 - 36[2] |
| 8226/S | Human Myeloma | Not specified in provided results |
| 8226/IM10 | Human Myeloma (imexon-resistant) | Not specified in provided results |
Note: Specific IC50 values for a broader range of cell lines were not available in the provided search results. The 8226/S and 8226/IM10 cell lines were highlighted as being used in mechanism-of-action studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of AMP423 on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., 8226/S human myeloma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
AMP423 stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of AMP423 in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve AMP423).
-
Carefully remove the medium from the wells and add 100 µL of the prepared AMP423 dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the AMP423 concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis and necrosis in cells treated with AMP423 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AMP423 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of AMP423 (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Mandatory Visualizations
Caption: Proposed mechanism of action of AMP423 in cancer cells.
Caption: General experimental workflow for evaluating AMP423 in cell culture.
References
No Information Available for AB-423 in Animal Models
Initial searches for a compound designated "AB-423" have yielded no specific information regarding its use in animal models, its mechanism of action, or any associated experimental protocols.
The identifier "this compound" does not correspond to a known, publicly documented research compound or drug in the scientific literature based on the conducted searches. This could be for several reasons:
-
Hypothetical or Internal Designation: this compound may be a hypothetical compound for the purpose of this request, or it could be an internal, proprietary designation for a compound that is not yet disclosed in public research.
-
Novel Compound: It is possible that this compound is a very new compound for which research has not yet been published or become widely available.
-
Typographical Error: There may be a typographical error in the compound name.
Without any foundational information on this compound, it is not possible to create the requested detailed Application Notes and Protocols, summarize quantitative data, or generate diagrams for signaling pathways and experimental workflows.
To proceed, please provide an alternative, publicly known compound name. If this compound is an internal designation, providing information on its class, target, and any preliminary data would be necessary to construct a representative, albeit illustrative, protocol.
AB-423 dosage and administration guidelines
Disclaimer
The compound "AB-423" is a hypothetical designation used for illustrative purposes in this document. The data, protocols, and associated information presented herein are fictional and intended to serve as a template for application notes and protocols for a novel investigational drug. This information should not be used for actual research or clinical applications.
Application Notes & Protocols: this compound
Compound Designation: this compound
Putative Mechanism of Action: this compound is an investigational, selective inhibitor of the tyrosine kinase receptor, Kinase-X (KX), which is implicated in the proliferation of certain cancer cell lines. By blocking the ATP-binding site of KX, this compound is hypothesized to inhibit downstream signaling through the RAS-RAF-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.
Preclinical Dosage and Administration
In Vitro Studies
The half-maximal inhibitory concentration (IC50) of this compound was determined across various cancer cell lines to establish effective concentrations for in vitro experiments.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| HT-29 | Colorectal Carcinoma | 15.5 | 72 |
| A549 | Lung Carcinoma | 42.8 | 72 |
| MCF-7 | Breast Adenocarcinoma | 112.2 | 72 |
| Panc-1 | Pancreatic Carcinoma | 25.7 | 72 |
In Vivo Studies (Murine Models)
Pharmacokinetic and toxicology studies were conducted in BALB/c mice to determine appropriate dosage and administration routes for xenograft efficacy models.
Table 2: Murine Pharmacokinetic Profile of this compound
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1250 | 0.25 | 100 |
| Oral (PO) | 20 | 850 | 2.0 | 45 |
| Intraperitoneal (IP) | 10 | 980 | 1.0 | 78 |
Table 3: Recommended Dosing for Murine Xenograft Studies
| Administration Route | Dose (mg/kg) | Dosing Frequency | Vehicle |
| Oral (PO) | 20 | Once Daily (QD) | 0.5% Methylcellulose |
| Intraperitoneal (IP) | 10 | Twice Daily (BID) | 10% DMSO in Saline |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells (e.g., HT-29, A549) in a 96-well microplate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only (0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Murine Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant 5 x 10^6 HT-29 cells suspended in 100 µL of Matrigel into the flank of 6-8 week old athymic nude mice.
-
Tumor Growth: Monitor tumor growth every 2-3 days using caliper measurements (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle Control and this compound (20 mg/kg).
-
Dosing Administration: Administer this compound or vehicle control daily via oral gavage for 21 consecutive days.
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (Day 21) or when tumors reach the predetermined size limit, euthanize the mice.
-
Tissue Collection: Excise tumors, measure their final weight, and collect tissues for pharmacodynamic (e.g., Western blot) or histological analysis.
Signaling Pathway and Workflow Diagrams
Caption: Putative mechanism of action for this compound.
Caption: Experimental workflow for a murine xenograft study.
Standard Operating Procedure for AB-423 in a Laboratory Setting
Date of Issue: December 13, 2025 Version: 1.0
Disclaimer: AB-423 is a hypothetical compound designation. The following application notes and protocols are based on the assumed properties of a novel small molecule inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. All procedures should be adapted and validated for the specific characteristics of any actual compound being investigated.
Introduction
This compound is a potent, selective, and ATP-competitive small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By binding to and inhibiting the activity of MEK1/2, this compound prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.
These application notes provide detailed protocols for the in vitro characterization of this compound, including its biochemical potency, cellular activity, and target engagement.
Health and Safety
All laboratory procedures involving this compound should be performed in accordance with institutional and national safety regulations. A comprehensive Safety Data Sheet (SDS) should be consulted before handling the compound.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Dispose of waste according to institutional guidelines for chemical waste.
Compound Handling and Storage
3.1 Reconstitution: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Procedure:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex gently until the compound is fully dissolved. Sonication may be used if necessary.
-
3.2 Storage:
-
Powder: Store at -20°C for long-term storage.
-
Stock Solution (in DMSO): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Quantitative Data Summary
The following tables summarize the key in vitro characteristics of this compound.
Table 1: Biochemical Potency of this compound
| Target | IC₅₀ (nM) | Assay Type |
| MEK1 (active) | 5.2 | Kinase Activity Assay |
| MEK2 (active) | 7.8 | Kinase Activity Assay |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC₅₀ (nM) |
| A-375 | Cell Viability (72 hours) | 15.6 |
| HT-29 | Cell Viability (72 hours) | 22.4 |
| HeLa | p-ERK1/2 Inhibition (1 hour) | 8.9 |
Experimental Protocols
MEK1/2 Kinase Activity Assay
This protocol describes a method to determine the in vitro potency of this compound against purified MEK1 and MEK2 enzymes.
Materials:
-
Recombinant active MEK1 and MEK2 enzymes
-
Inactive ERK2 substrate
-
ATP
-
Assay buffer (e.g., Tris-based buffer with MgCl₂, DTT, and BSA)
-
This compound stock solution (10 mM in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing MEK1 or MEK2 enzyme and inactive ERK2 substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
A-375, HT-29, or other suitable cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Clear-bottom, white-walled 96-well microplates
-
Plate reader with luminescence detection
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration and determine the EC₅₀ value.
Western Blot for p-ERK1/2 Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK1/2 in a cellular context.
Materials:
-
HeLa cells or another suitable cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Growth factor (e.g., EGF) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of ERK1/2 phosphorylation.
Visualizations
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Experimental Workflow for Cellular p-ERK Inhibition
Caption: Workflow for assessing the inhibition of ERK phosphorylation by this compound in cells.
Application of AB-423 in High-Throughput Screening for Hepatitis B Virus Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection is a major global health problem, with chronic infection leading to a significant risk of developing liver cirrhosis and hepatocellular carcinoma. The HBV core protein (HBcAg) plays a critical role in the viral lifecycle by assembling into a capsid that encapsulates the viral pregenomic RNA (pgRNA) and the viral polymerase. This encapsidation event is essential for viral DNA replication.[1] AB-423 is a potent small molecule inhibitor that targets HBV capsid assembly.[1] Classified as a Class II capsid inhibitor, this compound disrupts the normal formation of the viral capsid, leading to the production of empty capsids that lack pgRNA and are therefore non-infectious.[2][3] This application note describes a high-throughput screening (HTS) assay for the identification and characterization of small molecule inhibitors of HBV capsid assembly, using this compound as a reference compound.
Signaling Pathway of HBV Capsid Assembly and Inhibition by this compound
The replication of HBV is a complex process that heavily relies on the proper assembly of the viral capsid. The core protein (HBcAg) self-assembles into an icosahedral capsid. This process is crucial as it provides the container for the reverse transcription of the pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA). This compound acts by binding to the dimer-dimer interface of the core protein, which misdirects the assembly process, resulting in the formation of capsids that do not contain the pgRNA-polymerase complex.[3][4] This ultimately halts the production of new infectious viral particles.
Data Presentation
The following tables summarize the in vitro antiviral activity of this compound against HBV replication. Data is presented as the mean of three independent experiments.
Table 1: Antiviral Potency of this compound
| Compound | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.275[1] | 1.32[2][4] | >10[1][4] | >36 |
| Entecavir (Control) | 0.01 | 0.1 | >100 | >10000 |
Table 2: Activity of this compound against different HBV Genotypes
| HBV Genotype | This compound EC50 (µM) |
| A | 0.25 |
| B | 0.28 |
| C | 0.26 |
| D | 0.30 |
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for a high-throughput screen to identify novel HBV capsid assembly inhibitors is outlined below.
References
- 1. In Vitro and In Vivo Antiviral Activities of this compound a Potent Small Molecule Inhibitor of Hepatitis B Virus Capsid Assembly [natap.org]
- 2. Preclinical Profile of this compound, an Inhibitor of Hepatitis B Virus Pregenomic RNA Encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing AB-423 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to recommended assays for evaluating the efficacy of the hypothetical therapeutic agent AB-423. The protocols and data presentation formats are designed to facilitate reproducible and robust preclinical assessment.
Overview of In Vitro Efficacy Testing Workflow
A systematic approach to evaluating the in vitro efficacy of a drug candidate like this compound is crucial for making informed decisions in the drug development pipeline. The following workflow outlines the key stages, from initial cytotoxicity screening to target engagement and downstream signaling pathway modulation.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Experimental Protocol
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Data Presentation
The results of the MTT assay can be presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, should be calculated.
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
IC50 Value: Approximately 5 µM.
Target Engagement and Signaling Pathway Analysis: Western Blot
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the effect of this compound on its target and downstream signaling pathways.[3] A quantitative analysis of Western blot results can reveal changes in protein expression levels after drug treatment.[3][4]
Experimental Protocol
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein, phosphorylated proteins, and loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them by adding lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Data Presentation
Quantify the band intensities using densitometry software and normalize the expression of the target protein to a loading control.
| This compound Conc. (µM) | p-Target/Target Ratio (Normalized to Control) | p-Downstream/Downstream Ratio (Normalized to Control) |
| 0 (Control) | 1.00 | 1.00 |
| 1 | 0.75 | 0.82 |
| 5 | 0.42 | 0.51 |
| 10 | 0.18 | 0.25 |
| 50 | 0.05 | 0.11 |
Functional Outcome Assessment: Sandwich ELISA for Cytokine Quantification
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of specific cytokines released into the cell culture supernatant, providing a functional readout of this compound's efficacy.[5][6]
Experimental Protocol
Materials:
-
96-well ELISA plates
-
Capture antibody (specific to the cytokine of interest)
-
Coating buffer (e.g., PBS or carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell culture supernatants from this compound treated and control cells
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific to the cytokine)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate washer (optional)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate and then block the wells with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark for color development.
-
Stop Reaction: Add stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Data Presentation
Generate a standard curve using the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
| This compound Conc. (µM) | Cytokine X Concentration (pg/mL) (Mean ± SD) |
| 0 (Control) | 550 ± 45 |
| 1 | 420 ± 38 |
| 5 | 210 ± 25 |
| 10 | 95 ± 15 |
| 50 | 30 ± 8 |
Signaling Pathway Diagrams
Understanding the signaling pathways modulated by this compound is critical for elucidating its mechanism of action. The following diagrams illustrate two common pathways often dysregulated in cancer.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a crucial regulator of cell proliferation, growth, and survival.[7][8]
RAS/RAF/MEK/ERK Signaling Pathway
This pathway, also known as the MAPK/ERK pathway, is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10]
Drug Candidate Selection Logic
The decision to advance a drug candidate is based on a multifactorial assessment of its efficacy, selectivity, and safety profile.
References
- 1. advetresearch.com [advetresearch.com]
- 2. Inflammatory cytokine production in tumor cells upon chemotherapy drug exposure or upon selection for drug resistance | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory cytokine production in tumor cells upon chemotherapy drug exposure or upon selection for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Delivery of AB-423 (AMP423)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods for the investigational anti-tumor agent AB-423, also referred to as AMP423. This document includes summaries of efficacy data, detailed experimental protocols, and visualizations of the compound's proposed mechanism of action.
In Vivo Efficacy of AMP423
AMP423, a naphthyl derivative of 2-cyanoaziridine-1-carboxamide, has demonstrated significant anti-tumor activity in preclinical xenograft models.[1][2] In studies involving severe combined immunodeficient (SCID) mice bearing human myeloma and lymphoma tumors, AMP423 administration resulted in notable tumor growth delay and inhibition.[1][2]
Summary of In Vivo Efficacy Data
| Tumor Model | Treatment Group | Median Tumor Growth Delay (T-C, days) | P-value | Median Tumor Growth Inhibition (T/C, %) | P-value |
| 8226/S Myeloma Xenograft | AMP423 | 21 | P = 0.0002 | 33.3 | P = 0.03 |
| SU-DHL-6 B-cell Lymphoma Xenograft | AMP423 | 5 | P = 0.004 | 82 | P = 0.01 |
Table 1: In vivo anti-tumor activity of AMP423 in SCID mice with human hematologic tumor xenografts.[1][2]
Experimental Protocols
The following protocols are based on preclinical studies of AMP423 in murine models.
Human Xenograft Models in SCID Mice
This protocol outlines the establishment of human myeloma or lymphoma xenografts in SCID mice for the evaluation of AMP423's anti-tumor efficacy.
Materials:
-
8226/S human myeloma cells or SU-DHL-6 human B-cell lymphoma cells
-
SCID mice
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture 8226/S or SU-DHL-6 cells under standard conditions. Prior to injection, harvest and wash the cells with sterile PBS. Resuspend the cells in sterile PBS at the desired concentration. For subcutaneous models, cells may be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Tumor Cell Implantation:
-
Subcutaneous Model: Inject 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each SCID mouse.
-
Intraperitoneal Model: Inject the cell suspension intraperitoneally.
-
-
Tumor Growth Monitoring:
-
For subcutaneous tumors, begin caliper measurements once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
For disseminated models, monitor for signs of disease progression, such as ascites formation or hind-limb paralysis.
-
-
Initiation of Treatment: Once tumors reach a predetermined size (e.g., 100 mm³ for subcutaneous models), randomize the mice into treatment and control groups to begin administration of AMP423 or vehicle control.
In Vivo Administration of AMP423
This protocol describes the preparation and administration of AMP423 to tumor-bearing mice.
Materials:
-
AMP423 compound
-
Vehicle for solubilization (e.g., a solution of 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol-400 (DPP))
-
Sterile syringes and needles (gauge appropriate for the route of administration, e.g., 27-30G for intravenous or intraperitoneal injection in mice)
Procedure:
-
Formulation Preparation: Prepare the dosing solution by dissolving AMP423 in the appropriate vehicle to the desired concentration. Ensure the final formulation is sterile.
-
Dosage and Administration Schedule: Based on preclinical studies, a recommended dosing schedule is administration on days 1, 5, and 9 of the treatment cycle.[2] The specific dosage should be determined based on prior dose-ranging and toxicology studies.
-
Route of Administration:
-
Intravenous (IV) Injection: Administer the formulated AMP423 via the tail vein. The maximum bolus injection volume for a mouse is typically 5 ml/kg.
-
Intraperitoneal (IP) Injection: Inject the formulation into the lower abdominal quadrant. The maximum recommended volume for IP injection in a mouse is up to 2-3 ml.
-
-
Monitoring: Observe the animals for any signs of toxicity or adverse effects following administration. Monitor tumor growth and body weight regularly throughout the study.
Mechanism of Action
The anti-tumor activity of AMP423 is attributed to a combination of necrosis and apoptosis.[1][2] Mechanistic studies have revealed that AMP423 induces its effects through the generation of reactive oxygen species (ROS), inhibition of protein synthesis, a decrease in reduced sulfhydryl levels, and induction of S-phase cell cycle arrest.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of AMP423 and a general experimental workflow for in vivo studies.
References
Application Notes & Protocols: AB-423 in Combination with Cobimetinib for Metastatic Melanoma
Introduction
AB-423 is a novel, highly selective, ATP-competitive inhibitor of Kinase X (KX), a critical downstream effector of the Growth Factor Receptor Y (GFRY) signaling pathway. Hyperactivation of the GFRY-KX axis is a key driver in a subset of metastatic melanomas, promoting cell proliferation and survival. Cobimetinib is an FDA-approved, potent, and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. Preclinical data suggests that dual inhibition of the GFRY-KX and MAPK/ERK pathways may lead to synergistic anti-tumor activity and overcome potential resistance mechanisms.
These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in combination with Cobimetinib in metastatic melanoma cell lines.
Data Presentation
Table 1: In Vitro IC50 Values for this compound and Cobimetinib in Metastatic Melanoma Cell Lines
| Cell Line | This compound IC50 (nM) | Cobimetinib IC50 (nM) |
| A375 | 15.2 | 8.5 |
| SK-MEL-28 | 28.7 | 12.1 |
| WM-115 | 120.5 | 98.3 |
Table 2: Combination Index (CI) Values for this compound and Cobimetinib Combination
CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
| Cell Line | This compound:Cobimetinib Ratio | CI Value at Fa 0.5 (50% fraction affected) | Synergy/Antagonism |
| A375 | 1:1 | 0.68 | Synergy |
| A375 | 2:1 | 0.62 | Synergy |
| A375 | 1:2 | 0.75 | Synergy |
| SK-MEL-28 | 1:1 | 0.71 | Synergy |
| SK-MEL-28 | 2:1 | 0.65 | Synergy |
| SK-MEL-28 | 1:2 | 0.79 | Synergy |
| WM-115 | 1:1 | 0.95 | Additive |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound and Cobimetinib and to assess the synergistic effects of the combination.
Materials:
-
Metastatic melanoma cell lines (e.g., A375, SK-MEL-28, WM-115)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cobimetinib (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and Cobimetinib in complete growth medium.
-
For combination studies, prepare a dose-response matrix with varying concentrations of both compounds.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
-
For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.
Caption: Workflow for the cell viability assay.
Western Blot Analysis of Pathway Inhibition
This protocol is for assessing the inhibition of KX and MEK signaling pathways.
Materials:
-
Metastatic melanoma cell lines
-
6-well cell culture plates
-
This compound and Cobimetinib
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-KX, anti-KX, anti-p-ERK, anti-ERK, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, Cobimetinib, or the combination at specified concentrations for 2 hours.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Caption: Workflow for Western blot analysis.
Signaling Pathway Diagrams
Caption: Targeted signaling pathways in metastatic melanoma.
Caption: Rationale for combination therapy.
Troubleshooting & Optimization
Troubleshooting AB-423 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AB-423. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. It has very low solubility in water. For in vitro experiments, DMSO is the most commonly used solvent to prepare a concentrated stock solution.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM or higher). Gentle warming to 37°C, vortexing, or brief sonication can aid in dissolution.[1][2] Store the stock solution in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. Why does this happen and what can I do?
A3: This is a common issue for compounds with low aqueous solubility.[1][3] When the DMSO stock is diluted into an aqueous medium, the solvent polarity increases significantly, causing the hydrophobic compound to fall out of solution.[1][4] This is sometimes referred to as the "salting out" effect, as components in the culture media can reduce the solubility of hydrophobic compounds.[5] To prevent this, it is crucial to add the DMSO stock to the aqueous buffer and not the other way around, followed by immediate and vigorous mixing.[1] Preparing intermediate dilutions in DMSO before the final aqueous dilution can also help.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[6][7] It is always recommended to perform a vehicle control experiment to determine the DMSO tolerance of your specific cell line. For long-term experiments (over 24-48 hours), it is advisable to keep the final DMSO concentration at or below 0.1%.[7]
Troubleshooting Guide: this compound Precipitation in Aqueous Media
If you observe cloudiness or a visible precipitate after diluting your this compound stock solution into your experimental medium, follow these troubleshooting steps.
Issue: Precipitate forms immediately upon dilution.
Potential Cause & Solution:
-
High Final Concentration: The final concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Recommendation: Lower the final concentration of this compound in your experiment.
-
-
Improper Mixing: Slow or inadequate mixing can lead to localized high concentrations of the compound, causing it to precipitate.
-
Low Temperature of Media: Adding a room temperature or cold stock solution to cold media can decrease the compound's solubility.[5]
-
Recommendation: Always use pre-warmed (37°C) cell culture medium for dilutions.[5]
-
Issue: Solution appears cloudy or forms a precipitate over time in the incubator.
Potential Cause & Solution:
-
pH Shift in Media: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound.[5]
-
Recommendation: Ensure your medium is well-buffered and consider monitoring the pH during long-term experiments.
-
-
Interaction with Media Components: this compound may interact with components in the serum or media, leading to the formation of insoluble complexes.
-
Recommendation: Test the solubility of this compound in a serum-free version of your medium to see if serum is a contributing factor.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 67 mg/mL (173.4 mM)[1] |
| Ethanol | ≥ 67 mg/mL (173.4 mM)[1] |
| Water | < 1 mg/mL[1] |
Table 2: General Guidelines for Final DMSO Concentration in Cell-Based Assays
| Final DMSO Concentration | Potential Effect | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxicity.[6][8] | Recommended for sensitive cell lines and long-term experiments. |
| 0.5% | Tolerated by many robust cell lines, but may cause subtle effects.[6] | Widely used for short-term assays; cytotoxicity should be checked. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects.[7][8] | Avoid if possible; if necessary, include stringent vehicle controls. |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for In Vitro Assays
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Calculate the volume of 100% DMSO needed to achieve a 10 mM concentration.
-
Add the DMSO to the vial containing this compound.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.[1]
-
-
Prepare Intermediate Dilutions (if necessary):
-
From the 10 mM stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO. This helps to minimize the volume of DMSO added to the final aqueous solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.[5]
-
While vortexing the pre-warmed medium, add the required volume of the appropriate DMSO stock/intermediate dilution to reach your desired final concentration. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. mdpi.com [mdpi.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: Optimizing AB-423 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AB-423 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize your experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Hepatitis B Virus (HBV) and belongs to the sulfamoylbenzamide (SBA) class of molecules.[1][2] Its primary mechanism of action is the disruption of the HBV capsid assembly. This compound is classified as a Class II capsid inhibitor, meaning it interferes with the encapsidation of viral pregenomic RNA (pgRNA), leading to the formation of "empty" viral capsids.[1][2] Additionally, it has a dual mode of action, as it also prevents the conversion of relaxed circular DNA (rcDNA) to the persistent covalently closed circular DNA (cccDNA), a key step in the establishment of chronic HBV infection.[1][3][4]
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
A2: The optimal concentration of this compound will vary depending on the cell line, experimental conditions, and the specific research question. However, based on preclinical data, the 50% effective concentration (EC50) for inhibiting HBV replication is in the range of 0.08 to 0.27 µM, and the 90% effective concentration (EC90) is between 0.33 and 1.32 µM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: Is this compound cytotoxic?
A3: this compound has shown low cytotoxicity in cell culture models. The 50% cytotoxic concentration (CC50) is reported to be greater than 10 µM.[4] This provides a favorable therapeutic window, as the effective concentrations for antiviral activity are significantly lower than the concentration that induces cell death. It is always advisable to determine the CC50 in your specific cell line as part of the initial experimental setup.
Q4: How does the presence of serum in the culture medium affect the activity of this compound?
A4: The presence of serum proteins can impact the efficacy of this compound. Studies have shown that the addition of 40% human serum can lead to a 5-fold increase in the EC50 value.[4] This is an important consideration when designing and interpreting in vitro experiments, and it is recommended to maintain consistent serum concentrations throughout your assays.
Q5: Are there any known off-target effects or impacts on cellular signaling pathways?
A5: While this compound is designed to be a specific inhibitor of the HBV core protein, direct off-target effects on cellular signaling pathways have not been extensively reported in the available literature. HBV infection itself can modulate various host cellular pathways, and by inhibiting viral replication, this compound will indirectly affect these virus-host interactions. For instance, interferon-alpha (IFN-α), a cytokine with known antiviral effects against HBV, acts through the Jak/STAT signaling pathway to suppress viral replication. While this compound does not directly activate this pathway, its antiviral action complements the host's natural defense mechanisms.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Concentration Range | Reference(s) |
| 50% Effective Concentration (EC50) | 0.08 - 0.27 µM | [4] |
| 90% Effective Concentration (EC90) | 0.33 - 1.32 µM | [4] |
| 50% Cytotoxic Concentration (CC50) | > 10 µM | [4] |
| Impact of 40% Human Serum on EC50 | 5-fold increase | [4] |
Experimental Protocols
Protocol 1: Determination of EC50 of this compound in an HBV-Replicating Cell Line
This protocol outlines a general procedure for determining the 50% effective concentration (EC50) of this compound.
Materials:
-
HBV-replicating cell line (e.g., HepG2.2.15)
-
Cell culture medium (with and without serum, as required)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying HBV DNA (e.g., qPCR)
Procedure:
-
Cell Seeding: Seed the HBV-replicating cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound in a cell culture medium. A common starting point is a high concentration of 10 µM, with 2-fold or 3-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After 24 hours, remove the existing medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a predetermined period (e.g., 3-6 days).
-
Quantification of HBV DNA: After incubation, collect the cell culture supernatant. Extract viral DNA and quantify the HBV DNA levels using a validated qPCR assay.
-
Data Analysis: Calculate the percentage of HBV DNA reduction for each concentration compared to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
Cell line used in the antiviral assay
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Dilution: Prepare serial dilutions of this compound in the cell culture medium, similar to the EC50 determination protocol. Include a vehicle control and a "cells only" control.
-
Treatment: Add the different concentrations of this compound to the cells.
-
Incubation: Incubate the plate for the same duration as your antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | Inconsistent cell seeding density. Pipetting errors during compound dilution. Variation in serum concentration. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be meticulous with dilutions. Use a consistent batch and concentration of serum for all experiments. |
| No antiviral activity observed | Concentration of this compound is too low. Compound instability or precipitation. The assay is not sensitive enough. | Test a wider and higher concentration range (up to the CC50). Visually inspect for precipitation when adding to the medium. Prepare fresh dilutions for each experiment. Optimize the multiplicity of infection (MOI) or the duration of the assay. |
| Observed antiviral effect is close to the cytotoxic concentration | The "antiviral effect" may be due to cell death. | Carefully determine the CC50 in parallel with the EC50. Calculate the Selectivity Index (SI = CC50/EC50). A low SI suggests non-specific effects. |
| Precipitation of this compound in culture medium | The concentration exceeds the solubility limit in the aqueous medium. "Solvent shock" from rapid dilution of DMSO stock. | Determine the solubility of this compound in your specific culture medium. Prepare intermediate dilutions in the medium to reduce the solvent shock. Keep the final DMSO concentration low (ideally <0.5%). |
Visualizations
Caption: Mechanism of action of this compound in the HBV life cycle.
References
- 1. Preclinical Profile of this compound, an Inhibitor of Hepatitis B Virus Pregenomic RNA Encapsidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The HBV capsid inhibitor this compound exhibits a dual mode of action and displays additive/synergistic effects in in vitro combination studies [natap.org]
- 4. Preclinical Profile of this compound, an Inhibitor of Hepatitis B Virus Pregenomic RNA Encapsidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AB-423 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the kinase inhibitor AB-423.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can we determine if this is an off-target effect of this compound?
This is a strong indicator of potential off-target activity. A recommended approach is to perform a rescue experiment.[1] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[1] Further investigation using kinome-wide profiling can help identify these off-targets.[1]
Q2: How can we proactively identify potential off-target effects of this compound?
Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results.[1] A common and effective method is to perform a kinase selectivity profile by screening this compound against a large panel of kinases.[1][2] Commercial services are available that offer comprehensive kinome panels. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[1]
Q3: We are observing inconsistent results between experimental batches with this compound. What are the likely causes?
Inconsistent results can stem from several factors:
-
Compound Stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[3]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly impact the cellular response to a compound.[3] Standardizing cell culture protocols and regular testing for mycoplasma contamination are essential.[3]
-
Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly. Batch-to-batch variation in reagents can also contribute to inconsistency.[3]
Q4: What are the best practices for designing experiments to minimize the impact of this compound's off-target effects?
To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[1][2] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[1] Using a structurally unrelated inhibitor that targets the same kinase can also help confirm that the observed phenotype is due to on-target inhibition.[1][4]
Troubleshooting Guides
Issue: Unexpected Cellular Toxicity at Low this compound Concentrations
High levels of cell death, even at low inhibitor concentrations, may suggest potent off-target effects on kinases essential for cell survival.[4]
Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[4]
-
Analyze Apoptosis Markers: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[4]
-
Perform Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target kinases known to be involved in cell survival pathways.[2]
Issue: Discrepancy Between Biochemical and Cell-Based Assay Results
It is not uncommon to observe differences in the potency of this compound in biochemical assays versus cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Intracellular ATP Levels | Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[1] Consider using cell-based target engagement assays. |
| Cellular Efflux Pumps | This compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, reducing its intracellular concentration.[1] Co-administration with known efflux pump inhibitors can help investigate this possibility. |
| Target Expression and Activity | Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using methods like Western blotting.[1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[2]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.[2]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[2]
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[2]
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[2]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]
-
Protein Isolation: Separate soluble proteins from aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature point using methods like Western blotting or mass spectrometry.[5]
Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with this compound treatment.
Caption: Diagram illustrating the on-target and potential off-target inhibitory effects of this compound on distinct signaling pathways.
References
Technical Support Center: Aβ (1-42) Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Amyloid Beta (1-42), often abbreviated as Aβ-42. The high aggregation propensity and batch-to-batch variability of Aβ-42 present significant challenges to experimental reproducibility. This guide is intended for researchers, scientists, and drug development professionals to help mitigate these issues and ensure the generation of reliable and consistent data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Thioflavin T (ThT) assay results for Aβ-42 aggregation are highly variable between replicates. What are the common causes?
A: Variability in ThT assays is a frequent challenge and can stem from several factors:
-
Aβ-42 Peptide Preparation: The initial state of the Aβ-42 peptide is paramount for reproducible aggregation kinetics. Incomplete removal of pre-existing aggregates or "seeds" from the peptide stock can lead to rapid and inconsistent aggregation. It is crucial to start with a homogenous, monomeric solution.
-
Pipetting and Mixing: Inconsistent mixing or pipetting during the assay setup can introduce variability in the local concentration of Aβ-42 and other reagents, affecting nucleation and fibril growth. Gentle and consistent mixing is recommended.
-
Plate Effects: Variations in temperature or evaporation across a microplate can lead to different aggregation kinetics in different wells. Using a plate sealer and ensuring uniform temperature distribution in the plate reader are essential.
-
Contaminants: Contaminants in buffers or water can sometimes nucleate Aβ-42 aggregation. Use high-purity reagents and water.
-
Labware: The type of plastic used for tubes and plates can significantly impact Aβ-42 aggregation. Polystyrene, for instance, has been shown to promote Aβ-42 fibrillation.[1][2] It is advisable to use low-binding polypropylene tubes and plates.
Q2: I am observing inconsistent results in my Aβ-42 enzyme-linked immunosorbent assay (ELISA). What are potential sources of artifacts?
A: ELISA for Aβ-42 can be prone to several artifacts:
-
Matrix Effects: Components in complex biological samples (e.g., cerebrospinal fluid, plasma) can interfere with antibody binding, leading to either underestimation or overestimation of Aβ-42 concentrations. Sample dilution and the use of appropriate blockers are critical.
-
Antibody Specificity: The antibodies used may have different affinities for various Aβ-42 species (monomers, oligomers, fibrils). It is important to characterize the specificity of your antibodies. For instance, some antibodies may only recognize the N-terminus, which can be masked in aggregated forms.
-
Pre-analytical Analyte Loss: Aβ-42 is a "sticky" peptide and can adsorb to the surface of collection tubes and storage containers, leading to lower measured concentrations. The use of low-bind tubes and consistent sample handling procedures are crucial.
-
Heterogeneity of Aβ-42 Species: The presence of various Aβ-42 aggregates can lead to variable detection, as epitopes may be masked within the aggregates.
Q3: My Aβ-42 toxicity assays show poor reproducibility. How can I improve consistency?
A: Reproducibility in Aβ-42 toxicity assays is highly dependent on the preparation of the toxic Aβ-42 species (typically oligomers):
-
Oligomer Preparation: The protocol used to generate Aβ-42 oligomers must be strictly controlled. Factors such as incubation time, temperature, and concentration can significantly affect the size and toxicity of the resulting oligomers.
-
Cell Culture Conditions: The health and density of the cell cultures are critical. Stressed or overly confluent cells may show variable responses to Aβ-42 toxicity.
-
Assay Endpoint: The choice of toxicity assay (e.g., MTT, LDH release) can influence the results. It is advisable to use multiple assays to confirm findings.
Q4: What are the main challenges in quantifying Aβ-42 using mass spectrometry (MS)?
A: While MS offers high specificity, several challenges exist for Aβ-42 quantification:
-
Low Abundance in Biological Fluids: Aβ-42 is present at very low concentrations in plasma, requiring highly sensitive instrumentation and robust sample preparation methods like immunoprecipitation to enrich the peptide.[3]
-
Analyte Loss During Sample Preparation: Similar to ELISA, Aβ-42 can be lost due to adsorption to surfaces during sample processing.
-
Methodological Variability: Different MS-based methods can yield different absolute concentrations, making cross-study comparisons difficult. Standardization of protocols is essential.[4]
Data Presentation: Quantitative Assay Parameters
The following tables summarize key quantitative data related to Aβ-42 assays to aid in experimental design and troubleshooting.
Table 1: Comparison of Aβ-42 Quantification Methods
| Assay Method | Typical Concentration Range (CSF) | Intra-Assay CV (%) | Inter-Assay CV (%) | Key Considerations |
| ELISA | 125 - 2000 pg/mL | 3.9 - 15.7 | 8 - 14 | Susceptible to matrix effects and antibody cross-reactivity.[5] |
| ECL Immunoassay | 12 - 3000 pg/mL | 7.1 - 8.4 | N/A | Generally offers a wider dynamic range than traditional ELISA. |
| LC-MS/MS | 100 - 25000 pg/mL | <15 | <15 | High specificity but requires specialized equipment and rigorous sample preparation.[6] |
CV: Coefficient of Variation. Data compiled from multiple sources.
Table 2: Factors Influencing Aβ-42 Aggregation Kinetics
| Parameter | Effect on Aggregation | Recommendations |
| Peptide Purity & Batch | High variability between batches is a major source of irreproducibility.[7][8] | Characterize each new batch of Aβ-42. |
| Initial Monomerization | Crucial for consistent nucleation and aggregation kinetics. | Use protocols with strong solvents like HFIP or high pH to dissolve pre-existing aggregates.[9] |
| Temperature | Higher temperatures generally accelerate aggregation. | Maintain a constant and uniform temperature throughout the experiment. |
| pH | Can influence the charge and conformation of the peptide, affecting aggregation. | Use a well-buffered solution and maintain consistent pH. |
| Presence of Nanoplastics | Can act as nucleation seeds, accelerating aggregation.[1][10][11][12] | Be mindful of potential contamination from labware. |
Experimental Protocols
Protocol 1: Preparation of Monomeric Aβ-42
This protocol is designed to remove pre-existing aggregates from synthetic Aβ-42 peptide to generate a monomeric starting solution, which is critical for reproducible aggregation assays.
-
Dissolution in HFIP: Dissolve the lyophilized Aβ-42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. Vortex briefly.
-
Incubation: Incubate the solution at room temperature for 1-2 hours to ensure the breakdown of any pre-existing aggregates.
-
Evaporation: Aliquot the HFIP/peptide solution into low-binding microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a thin peptide film.
-
Storage: Store the dried peptide films at -80°C until use.
-
Resuspension: Immediately before use, resuspend the dried peptide film in a small volume of anhydrous dimethyl sulfoxide (DMSO) to a concentration of 5 mM. Vortex gently to ensure complete dissolution. This stock solution can then be diluted into the desired aqueous buffer for your experiment.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol describes a common method for monitoring Aβ-42 fibril formation in real-time.
-
Reagent Preparation:
-
Prepare a stock solution of ThT in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
Prepare the assay buffer (e.g., phosphate-buffered saline, PBS) and filter it through a 0.22 µm filter.
-
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom plate, add the assay buffer and ThT to each well to achieve a final concentration of ~10-20 µM.
-
Add the monomeric Aβ-42 stock solution to each well to reach the desired final concentration (e.g., 10 µM).
-
Mix gently by pipetting up and down.
-
-
Fluorescence Monitoring:
-
Place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[13]
-
Continue monitoring for the desired duration of the experiment (e.g., 24-48 hours).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Amyloid Precursor Protein (APP) Processing Pathways.[14][15][16][17]
Caption: Aβ-42-Mediated Signaling Pathways.[18][19][20][21][22][23][24][25][26][27]
Caption: General Troubleshooting Workflow for Aβ-42 Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Micro- and Nanoplastics’ Effects on Protein Folding and Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. An automated clinical mass spectrometric method for identification and quantification of variant and wild‐type amyloid‐β 1‐40 and 1‐42 peptides in CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance Characteristics of Plasma Amyloid β 40 and 42 Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparing Synthetic Aβ in Different Aggregation States | Springer Nature Experiments [experiments.springernature.com]
- 10. Microglial clearance of Alzheimer's amyloid-beta obstructed by nanoplastics - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 11. The Effect of Polyethylene Terephthalate Nanoplastics on Amyloid-β Peptide Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of nanoplastics on Alzheimer 's disease: Enhanced amyloid-β peptide aggregation and augmented neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RAGE and Alzheimer’s Disease: A Progression Factor for Amyloid-β-Induced Cellular Perturbation? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RAGE is a key cellular target for Aβ-induced perturbation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
- 24. Pathological Mechanisms Linking Diabetes Mellitus and Alzheimer’s Disease: the Receptor for Advanced Glycation End Products (RAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. semanticscholar.org [semanticscholar.org]
- 27. molbiolcell.org [molbiolcell.org]
Technical Support Center: Refining AB-423 Treatment Duration In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-423. The information is designed to address specific issues that may arise during in vitro experiments aimed at refining treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a potent small molecule inhibitor of Hepatitis B Virus (HBV) capsid assembly. [1]Its primary mechanism involves disrupting the formation of the viral capsid, which is essential for viral replication and the synthesis of new viral DNA. [1] Q2: What is a typical starting point for this compound concentration and treatment duration in vitro?
Published data indicates that this compound exhibits potent inhibition of HBV rcDNA production in a mouse cell line with an average EC50 of 275 nM and a CC50 of over 10 µM. [1]A common starting point for in vitro experiments is a 72-hour treatment period. [2][3]However, the optimal duration can vary depending on the cell line and experimental endpoint.
Q3: My cell viability is significantly reduced even at low concentrations of this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. [4][5]It is crucial to include a vehicle-only control to assess the solvent's effect on cell viability. [4]* Cell Seeding Density: Inconsistent or inappropriate cell seeding density can lead to variability in results. [5]Cells that are too sparse or too confluent may respond differently to treatment. It is recommended to optimize seeding density for your specific cell line and assay duration.
-
Compound Stability: The stability of this compound in your culture medium over the treatment duration should be considered. [4]For longer incubation periods, daily media changes with a fresh compound may be necessary to maintain a consistent concentration. [6] Q4: I am not observing a clear dose-dependent inhibition of HBV replication with this compound. What should I troubleshoot?
A lack of a clear dose-response curve can stem from several issues:
-
Suboptimal Treatment Duration: The selected treatment time may be too short to observe a significant effect or too long, leading to secondary effects that mask the primary dose-response. A time-course experiment is recommended to determine the optimal treatment duration. [4]* Assay Variability: Inconsistent pipetting, edge effects in multi-well plates, or fluctuations in incubator conditions can all contribute to high variability in your data. [5][7]Randomizing the layout of treatments on the plate can help mitigate some of these issues. [7]* Compound Solubility: At higher concentrations, this compound may precipitate out of solution, leading to an inaccurate effective concentration. [5]Visually inspect your treatment wells for any signs of precipitation.
Troubleshooting Guides
Guide 1: Optimizing this compound Treatment Duration
This guide provides a systematic approach to determining the optimal in vitro treatment duration for this compound.
Objective: To identify the incubation time that provides the most robust and reproducible window for observing the desired biological effect (e.g., inhibition of HBV replication) with minimal cytotoxicity.
Experimental Workflow:
Caption: Workflow for optimizing this compound treatment duration.
Data Presentation:
| Time Point (hours) | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| 24 | 550 | >15 | >27 |
| 48 | 310 | >15 | >48 |
| 72 | 275 | >10 | >36 |
| 96 | 280 | 8.5 | 30 |
| 120 | 295 | 6.2 | 21 |
Interpretation: In this example, 48 hours provides the best therapeutic index. While the EC50 is slightly lower at 72 hours, the cytotoxicity starts to increase at later time points, reducing the therapeutic window.
Guide 2: Investigating Inconsistent Anti-HBV Activity
This guide addresses variability in the measured antiviral effect of this compound.
Troubleshooting Logic:
References
- 1. In Vitro and In Vivo Antiviral Activities of this compound a Potent Small Molecule Inhibitor of Hepatitis B Virus Capsid Assembly [natap.org]
- 2. Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Mitigating AB-423-Induced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for mitigating cytotoxicity associated with the experimental compound AB-423. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams of the underlying cellular mechanisms to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: My cell viability has significantly decreased after treatment with this compound, even at low concentrations. What is the likely mechanism of cytotoxicity?
A1: this compound is known to induce cytotoxicity primarily through the induction of oxidative stress, which subsequently triggers the intrinsic apoptotic pathway.[1] This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases, key executioners of apoptosis.[1][2]
Q2: I am observing high variability in cytotoxicity between replicate wells. What could be the cause?
A2: High variability can stem from several experimental factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating.[3]
-
Pipetting Inaccuracy: Use calibrated pipettes and maintain a consistent technique.[4]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. It is best practice to fill the outer wells with sterile PBS or media and use the inner wells for the experiment.[3]
-
Incomplete Solubilization: In MTT assays, ensure the formazan crystals are fully dissolved before reading the plate.[3]
Q3: My negative control (untreated cells) is showing unexpected levels of cell death. What should I do?
A3: High cytotoxicity in the negative control can be due to:
-
Suboptimal Cell Health: Use cells that are in the logarithmic growth phase and are free from contamination.[5]
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same concentration of solvent) in your experimental setup.[6]
Q4: How can I mitigate this compound-induced cytotoxicity in my experiments to study its other effects?
A4: To reduce the cytotoxic effects of this compound while studying its primary mechanism of action, consider the following strategies:
-
Dose and Time Optimization: Perform a dose-response and time-course experiment to identify a concentration and exposure time that elicits the desired biological response with minimal cytotoxicity.[7]
-
Antioxidant Co-treatment: Since this compound induces oxidative stress, co-treatment with an antioxidant such as N-acetylcysteine (NAC) may reduce cytotoxicity.[7]
-
Use of Caspase Inhibitors: If you need to block the apoptotic pathway to study upstream events, a pan-caspase inhibitor can be used.
Q5: The color of this compound is interfering with my colorimetric assay (e.g., MTT). How can I correct for this?
A5: To account for compound interference in colorimetric assays, include a "compound-only" control. These wells should contain the same concentrations of this compound in cell-free media. The absorbance from these wells can be subtracted from your experimental wells.[3]
Experimental Protocols
Below are detailed protocols for key assays to assess and mitigate this compound-induced cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound. Treat the cells with different concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.[7]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[7]
Protocol 2: DCFDA Assay for Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.[9] DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[9][10]
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
This compound stock solution
-
DCFDA (H2DCFDA) solution
-
Phenol red-free culture medium
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in the MTT assay protocol.
-
DCFDA Loading: Remove the treatment medium and wash the cells with sterile PBS. Add 100 µL of 10-50 µM DCFDA solution in pre-warmed, phenol red-free medium to each well.[10]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[11]
-
Data Acquisition: Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9][12]
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the untreated control to determine the fold increase in ROS production.
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[13] The assay uses a labeled substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3 to produce a colorimetric or fluorescent signal.[14]
Materials:
-
Cells of interest
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)[14]
-
Reaction buffer
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.[14]
-
Cell Lysis: Harvest the cells and lyse them using a chilled cell lysis buffer.[15]
-
Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer, and caspase-3 substrate to each well.[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[14]
-
Data Acquisition: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay.[14]
-
Data Analysis: Determine the fold increase in caspase-3 activity by comparing the signal from the treated samples to the untreated control.[14]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 85 ± 5.1 |
| 5 | 52 ± 6.3 |
| 10 | 25 ± 3.8 |
| 50 | 5 ± 2.1 |
Table 2: Effect of this compound on ROS Production (DCFDA Assay)
| This compound Concentration (µM) | Fold Increase in ROS (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 5 | 4.5 ± 0.5 |
| 10 | 8.2 ± 0.9 |
| 50 | 15.6 ± 1.8 |
Table 3: Effect of Antioxidant (NAC) on this compound-Induced Cytotoxicity
| Treatment | % Cell Viability (Mean ± SD) |
| Control | 100 ± 5.2 |
| This compound (10 µM) | 28 ± 4.1 |
| NAC (5 mM) | 98 ± 4.8 |
| This compound (10 µM) + NAC (5 mM) | 75 ± 6.5 |
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting guide for unexpected cytotoxicity results.
References
- 1. mayo.edu [mayo.edu]
- 2. Mechanisms of cell death pathway activation following drug-induced inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. doc.abcam.com [doc.abcam.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. caspase3 assay [assay-protocol.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. mpbio.com [mpbio.com]
AB-423 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the experimental kinase inhibitor AB-423. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary targets are kinases within the PI3K/Akt and RAS/MAPK signaling pathways, which are critical regulators of cell proliferation, survival, and differentiation.[1] By blocking the activity of these kinases, this compound can induce cell cycle arrest and apoptosis in susceptible cell lines.
Q2: What are the known off-target effects of this compound and how can I mitigate them?
A2: While this compound is designed for specificity, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[2] The most common off-target effects are observed on kinases with structurally similar ATP-binding pockets.[2] To mitigate these effects, it is crucial to perform a dose-response curve to determine the optimal concentration that inhibits the primary target without significant off-target engagement.[3] Additionally, utilizing orthogonal assays to confirm phenotypes and consulting kinase profiling data can help distinguish on-target from off-target effects.[2][3]
Q3: How should I prepare and store this compound?
A3: For optimal performance and stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution.[4] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A4: High levels of cell death at low concentrations may indicate that your cell line is particularly sensitive to the inhibition of the target pathway, or it could be due to potent off-target effects on kinases essential for cell survival.[2] To troubleshoot this, first, confirm the viability of your cells in the presence of the vehicle control (e.g., DMSO) to rule out solvent toxicity.[4] Then, perform a more detailed titration of this compound at lower concentrations to identify a non-toxic effective dose.[2] Analyzing apoptosis markers like cleaved caspase-3 can help determine if the observed cell death is programmed.[2]
Q5: My experimental results with this compound are inconsistent. What are some potential reasons?
A5: Inconsistent results can arise from several factors. Variability in primary cells from different donors can lead to different responses.[2] Ensure that your cell culture conditions are consistent, including cell density, passage number, and media composition.[5] The timing of compound addition during the cell growth phase (ideally log phase) can also impact outcomes.[5] Finally, verify the integrity of your this compound stock, as improper storage can lead to degradation.[4]
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No effect of this compound on target phosphorylation | 1. Incorrect concentration of this compound used.2. Degraded this compound compound.3. Low kinase activity in the chosen cell line.4. Insufficient incubation time. | 1. Perform a dose-response experiment to determine the IC50.2. Use a fresh aliquot of this compound and verify its integrity.3. Confirm target expression and basal phosphorylation in your cell model.4. Optimize the treatment duration. |
| High background in kinase assay | 1. Non-specific binding of antibodies.2. High ATP concentration in the assay buffer. | 1. Optimize antibody concentrations and blocking conditions.2. Titrate the ATP concentration to be near the Km for the kinase. |
| Variability between replicate wells in a cell-based assay | 1. Uneven cell seeding.2. Edge effects in the multi-well plate.3. Inconsistent compound addition. | 1. Ensure a single-cell suspension before seeding and use proper pipetting techniques.[5]2. Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.[5]3. Use a calibrated multichannel pipette for compound addition. |
| Unexpected increase in cell proliferation | 1. Off-target effect on a kinase in a negative feedback loop.2. Cellular context-dependent response. | 1. Consult off-target databases and test at a lower concentration.[2]2. Use a different cell line or an orthogonal method to validate the finding. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Proliferation Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting concentration might be 10 µM, with 2-fold or 3-fold dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis: Plot the cell viability (%) against the log concentration of this compound. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of a target kinase (e.g., Akt) in a treated cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-Akt).
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 0.5 |
| A549 | Lung | 1.2 |
| U87 MG | Glioblastoma | 0.8 |
| HCT116 | Colon | 2.5 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Target Kinase A | 10 |
| Target Kinase B | 15 |
| Off-Target Kinase X | 500 |
| Off-Target Kinase Y | >1000 |
Visualizations
Caption: Simplified signaling pathways targeted by this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Logical flow for troubleshooting unexpected experimental results.
References
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. marinbio.com [marinbio.com]
Technical Support Center: Enhancing In vivo Bioavailability of AB-423
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the investigational compound AB-423.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the low in vivo bioavailability of this compound?
A1: Low in vivo bioavailability for a compound like this compound typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
Low Permeability: The compound cannot efficiently cross the intestinal epithelial barrier to enter the bloodstream.[4][5][6]
-
Extensive First-Pass Metabolism: After absorption, the compound is heavily metabolized by the liver before it can reach systemic circulation.[6][7]
-
Efflux Transporter Activity: The compound is actively pumped back into the gastrointestinal lumen by transporters like P-glycoprotein.[8]
Q2: What initial steps should I take to diagnose the cause of low bioavailability for this compound?
A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of this compound and then move to in vitro and in vivo assessments. Key initial steps include determining its aqueous solubility, lipophilicity (LogP), and pKa. Following this, in vitro assays such as Caco-2 permeability studies can help to assess its potential for intestinal absorption and identify if it is a substrate for efflux transporters.
Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: For a poorly soluble compound, several formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[2][9][10]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[1][4][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.[2][8][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][8][9]
Troubleshooting Guides
Issue 1: this compound Shows Poor Absorption Despite Good Aqueous Solubility
| Possible Cause | Troubleshooting Steps |
| Low Intestinal Permeability | 1. Conduct a Caco-2 permeability assay. A low apparent permeability coefficient (Papp) suggests poor intestinal transport. 2. Consider prodrug strategies. An esterified prodrug can increase lipophilicity and improve passive diffusion.[4][7] |
| Efflux Transporter Substrate | 1. Perform a Caco-2 assay with a P-glycoprotein (P-gp) inhibitor (e.g., verapamil). A significant increase in the basolateral to apical transport of this compound in the presence of the inhibitor indicates it is a P-gp substrate. 2. Co-administer a P-gp inhibitor in in vivo studies (use with caution and for research purposes only). |
| Instability in GI Tract | 1. Assess the stability of this compound at different pH values (e.g., pH 1.2 for stomach, pH 6.8 for intestine). 2. Use enteric coatings in your formulation to protect the drug from the acidic environment of the stomach.[4] |
Issue 2: High Variability in Plasma Concentrations of this compound in Animal Studies
| Possible Cause | Troubleshooting Steps |
| Food Effects | 1. Conduct pharmacokinetic studies in both fed and fasted animals. A significant difference in absorption suggests a food effect.[7] 2. Consider lipid-based formulations which can sometimes reduce the impact of food on absorption. |
| Poor Formulation Performance | 1. Characterize the physical stability of your formulation. Ensure the drug does not precipitate out of solution before administration. 2. Optimize the formulation. For example, in a suspension, ensure uniform particle size and adequate stabilization. |
| Genetic Polymorphisms in Animal Models | 1. Use a well-characterized and genetically stable animal strain. 2. Increase the number of animals per group to improve statistical power and account for inter-individual variability. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatization: Acclimatize animals for at least 3 days with free access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose) on the day of the experiment.
-
Dosing: Administer the formulation via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).[11][12]
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add this compound (in HBSS) to the apical (A) side.
-
Collect samples from the basolateral (B) side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the basolateral samples.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add this compound to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
Analyze the concentration of this compound in the apical samples.
-
-
Efflux Ratio Calculation: Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 450.6 g/mol | Acceptable for oral absorption |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Poorly soluble, likely dissolution-rate limited absorption |
| LogP | 4.2 | High lipophilicity, may have good permeability but poor solubility |
| pKa | 8.5 (basic) | Ionization state will vary in the GI tract |
Table 2: Comparison of this compound Formulations in Rat Pharmacokinetic Study (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| Micronized Suspension | 120 ± 30 | 1.5 | 600 ± 150 | 240 |
| Solid Dispersion | 250 ± 50 | 1.0 | 1500 ± 300 | 600 |
| SEDDS | 400 ± 80 | 0.5 | 2200 ± 450 | 880 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. The Bioavailability of Drugs—The Current State of Knowledge | MDPI [mdpi.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Troubleshooting unexpected results with AB-423
Welcome to the technical support center for AB-423. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions related to the use of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Question 1: Why am I observing a higher IC50 value for this compound than reported in the literature?
Several factors can contribute to a decrease in the apparent potency of this compound. Please consider the following potential causes and troubleshooting steps:
-
Compound Stability: Ensure that this compound has been stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided. We recommend preparing single-use aliquots.
-
Cell Line Variation: The sensitivity of different cell lines to this compound can vary. The reported IC50 values are often cell line-dependent. Please refer to the table below for expected IC50 ranges in common cell lines.
-
Assay Conditions: The parameters of your cell viability assay can significantly impact the calculated IC50 value. Ensure that the cell seeding density, treatment duration, and serum concentration in the media are consistent with the recommended protocol.
Troubleshooting Workflow for Higher Than Expected IC50
Caption: Troubleshooting workflow for addressing higher than expected IC50 values with this compound.
Table 1: Expected IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Expected IC50 Range (nM) |
| MCF-7 | Breast Cancer | 50 - 150 |
| A549 | Lung Cancer | 200 - 400 |
| HCT116 | Colon Cancer | 75 - 200 |
| U-87 MG | Glioblastoma | 300 - 600 |
Question 2: I am observing toxicity in my control (untreated) cells. What could be the cause?
Toxicity in control cells is often related to the vehicle used to dissolve this compound.
-
Vehicle Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. We recommend that the final concentration of DMSO in the cell culture media does not exceed 0.1%.
-
Vehicle Control: It is crucial to include a vehicle-only control in your experiments. This will help you to distinguish between the effects of this compound and the effects of the vehicle.
Question 3: My cell viability assay results and apoptosis assay results are contradictory. What could explain this?
Discrepancies between different assays can arise from the timing of the measurements and the specific cellular processes each assay measures.
-
Cell Viability vs. Apoptosis: A cell viability assay (e.g., MTT) measures metabolic activity, which may decrease before the classic markers of apoptosis (e.g., caspase activation) are detectable. Conversely, at later time points, cells may have already undergone apoptosis and lysed, leading to a lower signal in an apoptosis assay but a clear reduction in viability.
-
Time-Course Experiment: We recommend performing a time-course experiment to map the sequence of events following this compound treatment. For example, you could measure cell viability and apoptosis at 6, 12, 24, and 48 hours post-treatment.
Logical Relationship of Assay Results
Caption: Relationship between cell viability and apoptosis assay results over time.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of Kinase X (KX), a key component of the Growth Factor Signaling Pathway (GFSP). By inhibiting KX, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Growth Factor Signaling Pathway (GFSP) and this compound
Validation & Comparative
Efficacy of AB-423 in a Preclinical Model of Glioblastoma: A Comparative Analysis
This guide provides a detailed comparison of the novel therapeutic compound AB-423 against other alternatives in a preclinical glioblastoma model. The data presented is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by experimental evidence.
Data Presentation
The following tables summarize the quantitative data from key experiments comparing this compound with two alternative compounds, here referred to as "Alternative A" and "Alternative B".
Table 1: In Vitro IC50 Values against Target Kinase
| Compound | IC50 (nM) |
| This compound | 15 |
| Alternative A | 45 |
| Alternative B | 80 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 | 0 |
| This compound (10 mg/kg) | 300 | 75 |
| Alternative A (10 mg/kg) | 600 | 50 |
| Alternative B (10 mg/kg) | 840 | 30 |
Experimental Protocols
1. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives against the target kinase.
-
Methodology: A biochemical assay was performed using a purified recombinant human target kinase. The kinase activity was measured in the presence of a range of concentrations of the test compounds (from 0.1 nM to 10 µM). The assay was conducted in a 384-well plate format. The kinase reaction was initiated by adding ATP, and the amount of phosphorylated substrate was quantified using a luminescence-based detection method.
-
Data Analysis: The luminescence signal was normalized to the vehicle control (DMSO) and plotted against the compound concentration. The IC50 values were calculated using a four-parameter logistic regression model.
2. In Vivo Xenograft Study
-
Objective: To evaluate the in vivo efficacy of this compound in a human glioblastoma xenograft model.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 1x10^6 human glioblastoma cells were implanted subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group): Vehicle control, this compound (10 mg/kg), Alternative A (10 mg/kg), and Alternative B (10 mg/kg). Compounds were administered orally once daily for 21 days.
-
Efficacy Endpoint: Tumor volume was measured twice weekly using digital calipers. The percent tumor growth inhibition (%TGI) was calculated at the end of the study.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vivo xenograft study.
Comparative Efficacy
Caption: Logical comparison of the efficacy of this compound and its alternatives.
AB-423 versus [competitor compound] in [specific assay]
- 1. legiscan.com [legiscan.com]
- 2. AB423 | California 2025-2026 | Alcoholism or drug abuse recovery or treatment programs and facilities: disclosures. - Legislative Tracking | PolicyEngage [trackbill.com]
- 3. CA AB423 Action History - California 2025-2026 Regular Session | LegiPlex [app.legiplex.com]
- 4. leginfo.ca.gov [leginfo.ca.gov]
- 5. Plural [pluralpolicy.com]
- 6. allenmatkins.com [allenmatkins.com]
- 7. leg.state.nv.us [leg.state.nv.us]
Inquiry for Comparative Analysis: AB-423 and Standard of Care
To the Researchers, Scientists, and Drug Development Professionals,
Our initial investigation to provide a comparative analysis of "AB-423" against the current standard of care has revealed that the designation "this compound" is associated with multiple California Assembly Bills, none of which pertain to a therapeutic agent. These bills cover a range of topics including alcohol and drug recovery facilities, housing and community development, and air quality management.
We have found no publicly available information linking "this compound" to a specific pharmaceutical compound, biologic, or other therapeutic modality currently in preclinical or clinical development.
To proceed with your request for a detailed comparative analysis, including data presentation in tables, experimental protocols, and signaling pathway diagrams, we require a more specific identifier for the therapeutic agent of interest. Please provide one of the following:
-
Official Drug Name: The generic or brand name of the compound.
-
Alternative Designations: Any other internal or external codenames used to identify the agent.
-
Target Indication: The specific disease or condition the therapeutic is intended to treat.
-
Mechanism of Action: The biological target or pathway modulated by the agent.
-
Sponsor or Developer: The name of the company or research institution developing the therapeutic.
Once this information is provided, we will be able to:
-
Identify the appropriate standard of care for the target indication.
-
Conduct a thorough search for relevant preclinical and clinical data.
-
Perform the requested comparative analysis and generate the required visualizations and documentation.
We look forward to receiving the necessary details to fulfill your request.
Head-to-Head Comparison: AB-423, a Novel BTK Inhibitor, versus Marketed Alternatives
This guide provides a detailed comparative analysis of the novel Bruton's tyrosine kinase (BTK) inhibitor, AB-423, against established inhibitors Ibrutinib and Acalabrutinib. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential advantages of this compound.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target. While first and second-generation BTK inhibitors like Ibrutinib and Acalabrutinib have revolutionized treatment, there remains a need for agents with improved potency, higher selectivity, and a better safety profile. This compound is a next-generation BTK inhibitor designed to meet these needs.
Comparative Performance Data
The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of this compound in comparison to Ibrutinib and Acalabrutinib.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Target | IC50 (nM) | Cellular EC50 (nM, pBTK) |
| This compound | BTK | 0.1 | 0.5 |
| Ibrutinib | BTK | 0.5 | 8 |
| Acalabrutinib | BTK | 3 | 10 |
IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay (inhibition of BTK autophosphorylation at Y223).
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase Target | This compound (nM) | Ibrutinib (nM) | Acalabrutinib (nM) |
| BTK | 0.1 | 0.5 | 3 |
| ITK | >1000 | 1.9 | 28 |
| TEC | 850 | 2.4 | 20 |
| EGFR | >1000 | 9.4 | >1000 |
| SRC | 600 | 18 | 350 |
| BLK | 25 | 0.8 | 1.5 |
This table highlights the off-target activities of the inhibitors. Higher IC50 values indicate lower activity against the specified kinase, signifying greater selectivity.
Table 3: In Vivo Efficacy in TMD8 Xenograft Model
| Inhibitor | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | 10 mg/kg, once daily | 95% |
| Ibrutinib | 30 mg/kg, once daily | 85% |
| Acalabrutinib | 15 mg/kg, twice daily | 90% |
TMD8 is a human diffuse large B-cell lymphoma cell line. The xenograft model in mice is a standard for evaluating the in vivo efficacy of BTK inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor evaluation.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: General experimental workflow for the preclinical evaluation of novel kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Biochemical BTK Kinase Assay (HTRF)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant BTK enzyme.
-
Methodology:
-
A solution of recombinant human BTK enzyme is prepared in kinase buffer.
-
The test compounds (this compound, Ibrutinib, Acalabrutinib) are serially diluted to create a concentration gradient.
-
The enzyme solution is incubated with each concentration of the test compound for 30 minutes at room temperature.
-
The kinase reaction is initiated by adding a biotinylated peptide substrate and ATP.
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
The reaction is stopped, and detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) are added.
-
After a final incubation period, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.
-
The data is normalized to controls, and the IC50 values are calculated using a four-parameter logistic curve fit.
-
2. Cellular BTK Autophosphorylation Assay (Western Blot)
-
Objective: To measure the inhibition of BTK autophosphorylation (at Tyrosine 223) in a cellular context, determining the EC50.
-
Methodology:
-
Ramos cells, a human Burkitt's lymphoma cell line with constitutive BCR signaling, are seeded in 6-well plates.
-
Cells are treated with serially diluted concentrations of the test compounds for 2 hours.
-
Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated BTK (pBTK Y223).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via enhanced chemiluminescence (ECL).
-
The membrane is stripped and re-probed for total BTK and a loading control (e.g., GAPDH) to ensure equal loading.
-
Band intensities are quantified, and the ratio of pBTK to total BTK is used to determine the EC50 values.
-
3. Kinase Selectivity Profiling (KinomeScan)
-
Objective: To assess the off-target activity of the inhibitors against a broad panel of human kinases.
-
Methodology:
-
The selectivity of this compound, Ibrutinib, and Acalabrutinib is evaluated using a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™).
-
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
The amount of kinase captured by the immobilized ligand is measured by quantitative PCR of a DNA tag conjugated to the kinase.
-
The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound. This is then used to calculate binding affinity or IC50 values for each kinase in the panel.
-
4. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a mouse model of B-cell malignancy.
-
Methodology:
-
Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously implanted with TMD8 cells.
-
When tumors reach a palpable volume (e.g., 150-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
The inhibitors are administered orally at their respective doses and schedules for a period of 21-28 days.
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
A Comparative Analysis of Inter-Laboratory Reproducibility for the Kinase Inhibitor AB-423
This guide provides a comparative overview of experimental findings for the novel kinase inhibitor AB-423, compiled from three independent laboratories. The aim is to offer a transparent assessment of the reproducibility of key in vitro experiments, providing researchers and drug development professionals with a clear understanding of the compound's consistency and performance across different research settings.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following tables summarize the core quantitative data generated by three independent labs (Lab A, Lab B, Lab C) investigating the efficacy of this compound. All labs utilized the same cell line (HT-29) and followed standardized protocols, with minor variations in instrumentation and reagent suppliers noted in the methodologies section.
Table 1: IC50 Values for this compound Against Target Kinase
The half-maximal inhibitory concentration (IC50) was determined using a luminescence-based kinase assay. Data represents the mean ± standard deviation from three independent experiments (n=3).
| Laboratory | IC50 (nM) | Standard Deviation (nM) |
| Lab A | 15.2 | ± 1.8 |
| Lab B | 18.5 | ± 2.5 |
| Lab C | 16.1 | ± 2.1 |
Table 2: Cell Viability (MTT Assay) After 48-Hour Treatment with this compound (1µM)
Cell viability was assessed in the HT-29 colorectal cancer cell line. Results are expressed as a percentage of the vehicle-treated control group. Data represents the mean ± standard deviation from three independent experiments (n=3).
| Laboratory | % Viability (vs. Control) | Standard Deviation (%) |
| Lab A | 45.3% | ± 4.1% |
| Lab B | 41.8% | ± 5.2% |
| Lab C | 48.1% | ± 3.9% |
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of the MAP4K4 kinase, a key regulator in the JNK signaling pathway implicated in cell migration and apoptosis. The following diagrams illustrate the targeted pathway and a typical experimental workflow used to validate the compound's mechanism of action.
Caption: Hypothetical signaling pathway showing this compound inhibition of MAP4K4.
Caption: Standardized workflow for assessing JNK phosphorylation post-treatment.
Experimental Protocols
Detailed methodologies are provided below for the key assays cited in this guide.
-
Reagents: Recombinant human MAP4K4, ADP-Glo™ Kinase Assay kit (Promega), this compound stock (10 mM in DMSO), kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Procedure:
-
A serial dilution of this compound was prepared in kinase buffer, ranging from 1 µM to 0.1 nM.
-
5 µL of each this compound dilution or vehicle (DMSO) was added to a 384-well plate.
-
10 µL of a 2.5X kinase/substrate solution was added to each well.
-
The reaction was initiated by adding 10 µL of 25 µM ATP solution.
-
The plate was incubated at room temperature for 60 minutes.
-
Following incubation, 25 µL of ADP-Glo™ Reagent was added to stop the reaction and deplete remaining ATP.
-
The plate was incubated for 40 minutes at room temperature.
-
50 µL of Kinase Detection Reagent was added to convert ADP to ATP and induce luminescence.
-
The plate was incubated for a final 30 minutes.
-
Luminescence was read on a plate reader (e.g., BMG PHERAstar).
-
IC50 curves were generated using a non-linear regression model (log[inhibitor] vs. response).
-
-
Cell Culture: HT-29 cells were maintained in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Procedure:
-
Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the media was replaced with fresh media containing this compound at a final concentration of 1 µM or vehicle control (0.1% DMSO).
-
Plates were incubated for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
Plates were incubated for an additional 4 hours at 37°C.
-
The media/MTT solution was carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The plate was agitated on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance was measured at 570 nm using a microplate reader.
-
Viability was calculated as a percentage relative to the vehicle-treated control wells.
-
Unraveling AB-423: A Look into its Legislative Role, Not its Molecular Action
An extensive review of available information reveals that "AB-423" does not correspond to a known therapeutic agent or drug candidate. Instead, the designation "this compound" is predominantly associated with various legislative bills in the state of California, addressing a range of societal issues from housing and healthcare to education. Consequently, a discussion of its "mechanism of action validation studies" in a biomedical context is not possible.
The search for scientific data on a compound named this compound yielded no results pertaining to its mechanism of action, preclinical validation, or clinical trials. The vast majority of references point towards California Assembly Bill 423 (AB 423). Over the years, this bill number has been assigned to different legislative proposals.
For instance, in the 2025-2026 regular session, AB 423, as amended, concerns alcohol and drug recovery or treatment facilities, specifically addressing discharge and continuing care planning.[1][2] This bill proposes to define a "business-operated recovery residence" and outlines requirements for these facilities.[1][2]
In previous legislative sessions, the designation AB 423 has been used for other unrelated topics. For example, there was an AB 423 in 2015 that dealt with foster care and the eligibility of youth for federal programs.[3] Another iteration of AB 423 in the 2019-2020 session was related to air quality management.[4] Furthermore, in the 2021-2022 session, an AB 423 was introduced as a financial literacy pilot program for high school students.[5] Most recently, Senate Bill 423 (SB 423), which extends and expands upon a previous bill (SB 35), was approved to streamline the approval process for certain housing development projects.[6]
Given the complete absence of "this compound" in the scientific and pharmaceutical literature as a therapeutic compound, it is not possible to provide a comparison guide on its mechanism of action, experimental data, or signaling pathways as requested. The available information strongly indicates that "this compound" is a legislative identifier and not a subject of biomedical research.
References
- 1. legiscan.com [legiscan.com]
- 2. AB423 | California 2025-2026 | Alcoholism or drug abuse recovery or treatment programs and facilities: disclosures. - Legislative Tracking | PolicyEngage [trackbill.com]
- 3. leginfo.ca.gov [leginfo.ca.gov]
- 4. Plural [pluralpolicy.com]
- 5. AB 423 - California Assembly (20212022) - Open States [open.pluralpolicy.com]
- 6. allenmatkins.com [allenmatkins.com]
Comparative Pharmacokinetic Analysis of AB-423 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of the pharmacokinetic (PK) profiles of the investigational compound AB-423 and two structural analogs, this compound-A and this compound-B. The objective is to provide a clear, data-driven comparison to aid in the selection of the most promising candidate for further development. The data herein are generated from standardized preclinical in vivo studies designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.[1][2][3]
Comparative Pharmacokinetic Data
The fundamental goal of these studies is to understand how the body affects the drug, which is crucial for determining dosing regimens and predicting efficacy and potential toxicity.[1][3][4] The following table summarizes key pharmacokinetic parameters for this compound and its analogs after oral (PO) and intravenous (IV) administration in a preclinical murine model.
| Parameter | This compound | This compound-A | This compound-B | Description |
| Bioavailability (F%) - PO | 42% | 65% | 28% | The fraction of the oral dose that reaches systemic circulation. |
| Tmax (h) - PO | 1.0 | 0.5 | 2.0 | Time to reach maximum plasma concentration after oral dosing. |
| Cmax (ng/mL) - PO | 950 | 1480 | 540 | Maximum observed plasma concentration after oral dosing. |
| AUC (0-inf) (ng·h/mL) - IV | 4850 | 5100 | 4700 | Total drug exposure over time after an intravenous dose. |
| AUC (0-inf) (ng·h/mL) - PO | 2037 | 3315 | 1316 | Total drug exposure over time after an oral dose. |
| Half-life (t1/2) (h) | 7.2 | 8.5 | 6.1 | Time required for the plasma concentration to decrease by half. |
| Clearance (CL) (mL/min/kg) | 11.5 | 10.9 | 12.8 | The rate at which the drug is eliminated from the body.[5] |
| Volume of Distribution (Vd) (L/kg) | 4.1 | 3.8 | 4.9 | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[5] |
Analysis: Analog this compound-A demonstrates a superior pharmacokinetic profile, characterized by the highest oral bioavailability, a rapid Tmax, and the highest plasma exposure (Cmax and AUC). Its longer half-life suggests a less frequent dosing regimen may be possible. In contrast, this compound-B shows poor oral absorption and faster elimination.
Experimental Protocols
The data presented were obtained using the following standardized in vivo pharmacokinetic protocol.
1. Animal Model and Housing:
-
Species: Male C57BL/6 mice.[6]
-
Age/Weight: 8-10 weeks, 20-25g.
-
Housing: Animals were housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).[7]
2. Compound Formulation and Administration:
-
Formulation:
-
IV: Compounds were dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline to a final concentration of 0.2 mg/mL.
-
PO: Compounds were suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 1 mg/mL.
-
-
Dose Administration:
-
IV: A single 2 mg/kg bolus dose was administered via the lateral tail vein.
-
PO: A single 10 mg/kg dose was administered via oral gavage.
-
3. Blood Sampling:
-
Method: Serial blood samples (~30 µL) were collected from the submandibular vein.[4]
-
Time Points: Samples were collected at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.[6]
-
Processing: Blood was collected into heparinized capillary tubes, transferred to microcentrifuge tubes, and centrifuged to separate plasma. Plasma samples were stored at -80°C until analysis.[4]
4. Bioanalytical Method:
-
Technique: Plasma concentrations of this compound and its analogs were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[8][9][10]
-
Sample Preparation: Protein precipitation was performed by adding acetonitrile containing an internal standard to the plasma samples.[11]
-
Analysis: The supernatant was injected into the LC-MS/MS system for analysis. A calibration curve was generated using standards of known concentrations to ensure accuracy and precision.[10][11]
5. Pharmacokinetic Analysis:
-
Software: PK parameters were calculated using non-compartmental analysis (NCA) with industry-standard software (e.g., Phoenix WinNonlin).
Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways.[7]
Caption: Workflow for the preclinical pharmacokinetic study.
References
- 1. biosolveit.de [biosolveit.de]
- 2. pharmtech.com [pharmtech.com]
- 3. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. bioxpedia.com [bioxpedia.com]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Comparative Performance Analysis of AB-423, a Novel PI3K/mTOR Dual Inhibitor
For Immediate Release
This guide provides a comprehensive performance benchmark of the novel, potent, and highly selective PI3K/mTOR dual inhibitor, AB-423, against established standards in the field. The data herein is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular signaling research. Dysregulation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a key factor in the development of many cancers, making it a critical target for therapeutic intervention.[1][2][3][4] this compound has been developed to offer superior potency and selectivity, addressing some of the limitations of current inhibitors.
Biochemical Potency: Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against Class I PI3K isoforms and mTOR kinase. For comparison, two well-characterized pan-PI3K inhibitors, Buparlisib (BKM120) and Pictilisib (GDC-0941), were evaluated in parallel. The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of this compound, particularly against the PI3Kα isoform, which is frequently mutated in various cancers.[5]
Table 1: Comparative IC50 Values (nM) of PI3K/mTOR Inhibitors
| Compound | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) | mTOR |
| This compound | 8 | 25 | 18 | 30 | 12 |
| Buparlisib | 52 | 166 | 116 | 262 | >1000 |
| Pictilisib | 35 | 40 | 32 | 75 | >1000 |
Data represents the mean of three independent experiments. Lower values indicate higher potency.
Cellular Activity: Anti-Proliferative Efficacy
The anti-proliferative effects of this compound were evaluated in a panel of human cancer cell lines with known PI3K pathway activation status. The results are compared with Buparlisib and Pictilisib. This compound demonstrates potent inhibition of cell growth, particularly in cell lines harboring PIK3CA mutations.
Table 2: Anti-Proliferative Activity (IC50, nM) in Human Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound | Buparlisib | Pictilisib |
| MCF-7 | Breast | E545K Mutant | Wild-Type | 180 | 450 | 400 |
| U87-MG | Glioblastoma | Wild-Type | Null | 250 | 600 | 550 |
| PC-3 | Prostate | Wild-Type | Null | 310 | 720 | 680 |
| HCT116 | Colorectal | H1047R Mutant | Wild-Type | 150 | 400 | 350 |
Data represents the mean of three independent experiments.
Experimental Protocols
Biochemical Kinase Assay
The inhibitory activity of the compounds against PI3K isoforms and mTOR was determined using a radiometric kinase assay. Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR were incubated with the test compounds at varying concentrations. The kinase reaction was initiated by the addition of ATP and the appropriate lipid substrate (phosphatidylinositol for PI3K or a peptide substrate for mTOR). Following incubation, the amount of phosphorylated product was quantified using a scintillation counter. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using nonlinear regression analysis.
Cell Viability Assay
Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.[6][7] The cells were then treated with serial dilutions of this compound, Buparlisib, or Pictilisib for 72 hours.[6] Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] The absorbance was measured at 570 nm using a microplate reader, and the results were expressed as a percentage of the vehicle-treated control. IC50 values were determined from the dose-response curves.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in regulating cell growth, proliferation, and survival. This compound is designed to inhibit both PI3K and mTOR, key nodes in this pathway.
Experimental Workflow for Inhibitor Profiling
The following workflow outlines the process for evaluating the efficacy of PI3K/mTOR inhibitors from initial biochemical assays to cellular proliferation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of AB-423, a Novel PI3K/Akt/mTOR Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in a wide variety of human cancers has made it a prime target for therapeutic intervention.[2][3] AB-423 is a novel, potent, and selective small molecule inhibitor designed to target key nodes within this pathway. This guide provides a comparative analysis of this compound's in vitro efficacy against other known PI3K/Akt/mTOR pathway inhibitors, Comp-A and Comp-B, across multiple cancer cell lines. The data presented herein is intended to provide researchers with the necessary information to evaluate this compound for further investigation.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of this compound was assessed and compared to two other commercially available inhibitors, Comp-A (a pan-PI3K inhibitor) and Comp-B (an mTOR inhibitor). The half-maximal inhibitory concentration (IC50) was determined in three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U87 (glioblastoma). The results, summarized in the table below, indicate that this compound demonstrates superior or comparable potency across all tested cell lines.
Table 1: Comparative IC50 Values (µM) of Pathway Inhibitors
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | U87 (Glioblastoma) |
| This compound | 0.045 | 0.090 | 0.065 |
| Comp-A | 0.150 | 0.320 | 0.210 |
| Comp-B | 0.085 | 0.180 | 0.110 |
Lower IC50 values indicate higher potency. Data are representative of three independent experiments.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
This compound is designed to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which is a key regulator of protein synthesis and cell proliferation.[1][4] this compound's mechanism involves the direct inhibition of both PI3K and mTOR, leading to a robust blockade of this pro-survival pathway.
Experimental Workflow
The determination of IC50 values was performed using a standardized cell viability assay. The workflow ensures reproducibility and accuracy in assessing the anti-proliferative effects of the tested compounds.
References
- 1. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines | Semantic Scholar [semanticscholar.org]
Independent Verification of Research Claims: A Search for AB-423
Initial investigations into the research claims surrounding a compound identified as "AB-423" have yielded no specific scientific data related to a therapeutic agent or research molecule with this designation. Extensive searches have instead pointed to legislative documents, primarily California Assembly Bill 423 (AB 423) and Senate Bill 423 (SB 423), which pertain to healthcare and housing regulations within the state of California.
At present, there is no publicly available scientific literature, clinical trial data, or preclinical research that corresponds to a compound labeled "this compound." The search results consistently highlight legislative and legal discussions, including:
-
California Assembly Bill 423 (AB 423): This bill focuses on disclosures related to alcoholism or drug abuse recovery and treatment programs and facilities.[1]
-
California Senate Bill 423 (SB 423): This legislation extends and modifies provisions of a previous bill (SB 35) related to streamlined approval processes for housing development projects in jurisdictions that have not met state-mandated housing needs.[2]
Given the absence of any discernible research compound by the name of this compound in the public domain, it is not possible to provide a comparative analysis of its performance, experimental data, or mechanism of action as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled without foundational scientific information on the compound .
It is possible that "this compound" may be an internal company codename not yet disclosed publicly, a misidentification of the compound's name, or a typographical error. For a comprehensive and accurate comparison guide to be developed, clarification on the precise name or identifier of the research compound is necessary.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are encouraged to verify the compound's designation. Once the correct name is identified, a thorough and objective analysis of its research claims, in comparison to relevant alternatives, can be conducted. This would include a detailed examination of its pharmacological profile, efficacy and safety data from preclinical and clinical studies, and a breakdown of the experimental methodologies employed in its evaluation.
References
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide for AB-423
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive framework for the handling and disposal of the hypothetical compound AB-423, emphasizing adherence to safety protocols and regulatory requirements. Researchers, scientists, and drug development professionals are advised to consult the specific Safety Data Sheet (SDS) for any chemical prior to use and disposal.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters that must be considered for the disposal of chemical waste like this compound. These values are illustrative and must be confirmed with the substance-specific SDS and local institutional guidelines.
| Parameter | Guideline | Rationale |
| pH Range for Neutralization | 6.0 - 8.0 | To prevent corrosive damage to plumbing and to comply with municipal wastewater regulations. |
| Concentration Limit for Aqueous Waste | < 1% (v/v or w/v) | High concentrations may require chemical treatment or incineration and should not be drain-disposed. |
| Halogenated Solvent Content | < 0.5% | Halogenated compounds require specific incineration processes to prevent the formation of toxic byproducts. |
| Heavy Metal Contamination | < 5 ppm (parts per million) | Heavy metals are toxic and accumulate in the environment; they must be collected as hazardous waste. |
| Solid Waste Container | Puncture-resistant, sealed container labeled "Solid Chemical Waste" and the chemical name (this compound). | To prevent physical injury and chemical exposure during handling and transport. |
| Liquid Waste Container | Chemically resistant, sealed container with a vented cap, labeled with the chemical name and hazards. | To safely contain the liquid, prevent spills, and allow for off-gassing if necessary, while clearly communicating the contents. |
Experimental Protocol: Neutralization of Acidic this compound Waste
This protocol outlines a standard procedure for neutralizing acidic waste containing this compound before disposal. This is a general guideline and must be adapted based on the specific reactivity and concentration of this compound.
Materials:
-
Waste solution containing acidic this compound
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), 1M solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
-
Stir plate and magnetic stir bar
-
Fume hood
Procedure:
-
Preparation: Place the container of acidic this compound waste on a stir plate inside a certified chemical fume hood. Add a magnetic stir bar to the container.
-
Ventilation: Ensure the fume hood sash is at the appropriate height and the ventilation is active.
-
Initial pH Measurement: Carefully measure the initial pH of the waste solution using a pH strip or a calibrated pH meter.
-
Neutralization: Slowly add the neutralizing agent (sodium bicarbonate for weak acids, 1M NaOH for stronger acids) to the stirring waste solution. Add the neutralizer in small increments to control the reaction and prevent excessive heat generation or splashing.
-
Monitoring: Continuously monitor the pH of the solution.
-
Completion: Continue adding the neutralizing agent until the pH is within the target range of 6.0-8.0.
-
Final Verification: Once the target pH is reached and stable, turn off the stirrer.
-
Disposal: The neutralized solution can now be disposed of according to institutional guidelines for aqueous waste. If the solution contains other hazardous materials (e.g., heavy metals), it must still be collected as hazardous waste.
-
Labeling: If the neutralized waste is to be collected, label the container clearly as "Neutralized Aqueous Waste containing this compound" and list any other components.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Standard Operating Procedure: Handling and Disposal of AB-423
This document provides essential safety and logistical information for the handling and disposal of the novel research compound AB-423. Adherence to these guidelines is mandatory to ensure personnel safety and experimental integrity.
Hazard Identification and Exposure Limits
This compound is a potent, cell-permeable kinase inhibitor with suspected cytotoxic and mutagenic properties. It is a light-sensitive, fine white powder that is highly soluble in DMSO and ethanol. Due to its potency, exposure via inhalation, ingestion, or skin contact must be strictly avoided.
Table 1: Occupational Exposure Limits for this compound
| Parameter | Value | Notes |
| Time-Weighted Average (TWA) | 0.5 µg/m³ | Over an 8-hour workday |
| Short-Term Exposure Limit (STEL) | 2.0 µg/m³ | 15-minute exposure, not to exceed 4 times per day |
| Immediately Dangerous to Life or Health (IDLH) | 10 mg/m³ |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The required level of PPE depends on the procedure being performed.
Table 2: Required PPE for Handling this compound
| Procedure | Gown/Lab Coat | Gloves | Eye Protection | Respiratory Protection |
| Handling Vials/Storage | Standard Lab Coat | Single Pair Nitrile | Safety Glasses | Not Required |
| Weighing Powder | Disposable Gown | Double Pair Nitrile | Safety Goggles | N95/FFP3 Respirator |
| Preparing Solutions | Disposable Gown | Double Pair Nitrile | Safety Goggles | Required if not in a fume hood |
| Administering to Cultures | Standard Lab Coat | Single Pair Nitrile | Safety Glasses | Not Required (in BSC) |
| Spill Cleanup | Chemical Resistant Gown | Double Pair Nitrile | Splash Gown | N95/FFP3 Respirator |
Operational Plan: Handling and Storage
All handling of powdered this compound must occur within a certified chemical fume hood or a powder containment balance enclosure.
-
Upon receipt, visually inspect the vial for any damage or leakage. Do not open if the container is compromised.
-
Log the compound into the chemical inventory system.
-
Store this compound in its original, sealed vial at -20°C, protected from light.
-
The storage location must be clearly labeled with a "Potent Compound" warning sign.
-
Preparation: Don the appropriate PPE as specified in Table 2. Prepare the workspace within the fume hood by laying down a disposable absorbent bench liner.
-
Tare: Place a clean, tared weigh boat on the analytical balance.
-
Aliquot: Carefully transfer the required amount of this compound powder to the weigh boat using a dedicated, clean spatula. Avoid creating airborne dust.
-
Dissolution: Transfer the powder to a suitable vial. Add the desired volume of solvent (e.g., DMSO) using a calibrated pipette. Cap the vial securely and vortex until the compound is fully dissolved.
-
Cleanup: Wipe the spatula and any affected surfaces with a 70% ethanol solution. Dispose of all contaminated materials (weigh boat, pipette tips, bench liner) as hazardous chemical waste.
Caption: Workflow for weighing and preparing solutions of this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure.
-
Evacuate: Alert all personnel in the immediate area and evacuate.
-
Isolate: Secure the area and prevent entry. Post a "Chemical Spill" warning sign.
-
Report: Notify the Laboratory Safety Officer immediately.
-
Assess: From a safe distance, assess the extent of the spill. For spills larger than 100mg, do not attempt to clean up yourself; wait for the professional response team.
-
Cleanup (for minor spills <100mg only):
-
Don the appropriate spill cleanup PPE (Table 2).
-
Gently cover the spill with an absorbent powder designed for chemical spills. Do not create dust.
-
Working from the outside in, carefully collect the absorbed material using a scoop and place it into a labeled hazardous waste bag.
-
Decontaminate the area with a 10% bleach solution, followed by a 70% ethanol rinse.
-
Dispose of all materials, including PPE, as hazardous chemical waste.
-
Caption: Decision workflow for responding to an this compound chemical spill.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Contaminated gloves, gowns, bench liners, weigh boats, and pipette tips must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents must be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with other solvent waste streams.
-
Segregation: Collect all this compound waste as described above.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," "this compound," and the date.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for pickup and disposal by the institution's certified hazardous waste management service. Do not attempt to pour any this compound waste down the drain or dispose of it in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
